Ethyl 5-bromovalerate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWBGJRWRHQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163417 | |
| Record name | Ethyl 5-bromovalerate | |
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Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14660-52-7 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14660-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 5-bromovalerate | |
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| Record name | 14660-52-7 | |
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| Record name | Ethyl 5-bromovalerate | |
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| Record name | Ethyl 5-bromovalerate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.172 | |
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| Record name | ETHYL 5-BROMOVALERATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-Bromovalerate: Chemical Properties, Structure, and Synthetic Applications
This guide provides a comprehensive overview of ethyl 5-bromovalerate, a versatile alkyl halide ester widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center and an ester moiety, makes it a valuable building block for the synthesis of a diverse range of molecules, particularly in the fields of pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its chemical properties, structure, and practical experimental methodologies.
Core Chemical and Physical Properties
This compound is typically a clear, colorless to pale yellow liquid.[1] Its physical and chemical characteristics are critical for its handling, storage, and application in synthetic chemistry. The key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 209.08 g/mol | [1][4][5] |
| CAS Number | 14660-52-7 | [1][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Density | ~1.321 g/mL at 25 °C | [1][4][7] |
| Boiling Point | 104-109 °C at 12 mmHg | [1][4][7] |
| Refractive Index (n20/D) | ~1.458 | [4][7] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [4] |
| Solubility | Not miscible or difficult to mix in water | [2][7] |
| Purity (Typical Assay) | ≥97.0% to ≥98.0% | [1][8][9] |
Chemical Structure and Identifiers
The structure of this compound features a five-carbon valerate (B167501) backbone, with a bromine atom at the terminal (C5) position and an ethyl ester group at the other end. This structure makes it an excellent substrate for nucleophilic substitution at the primary carbon bearing the bromine atom.
| Identifier | Value | Reference(s) |
| IUPAC Name | ethyl 5-bromopentanoate | [3][5] |
| SMILES String | CCOC(=O)CCCCBr | [4][5] |
| InChI | 1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | [4][5] |
| InChIKey | AFRWBGJRWRHQOV-UHFFFAOYSA-N | [3][4][5] |
Reactivity and Applications in Synthesis
The primary reactivity of this compound stems from its bromoalkyl group, which makes it an excellent precursor for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] This allows for the facile introduction of various functional groups onto its carbon chain. Its versatility has led to its use in diverse applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules and active pharmaceutical ingredients (APIs). It is notably used in the preparation of amino acid derivatives like S(γ-Carboxypropyl)-DL-homocysteine and in the development of analogues of drugs such as valproic acid.[1][2][7]
-
Agrochemicals and Specialty Chemicals: Its reactivity is harnessed to create novel agrochemicals and other specialty chemicals.
-
Flavor and Fragrance Industry: The ester component gives it a characteristic fruity odor, leading to its use in fragrance formulations.[6]
-
Polymer Chemistry: It can be employed in the synthesis of specialized polymers, contributing unique properties to the final materials.
The following diagram illustrates the logical workflow of using a versatile building block like this compound in a typical medicinal chemistry program to generate novel analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
A representative application of this compound is in the synthesis of ethyl 5-azidovalerate via an Sₙ2 reaction. This transformation is a foundational step for introducing an azide (B81097) group, which can be further modified, for instance, through "click chemistry" or reduction to an amine.
This protocol details the nucleophilic substitution of the bromide in this compound with an azide anion.
Reaction Mechanism:
The synthesis proceeds via a classic Sₙ2 mechanism, where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction occurs in a single, concerted step, leading to the displacement of the bromide ion.
Experimental Workflow:
The following diagram outlines the general laboratory workflow for this synthesis.
Detailed Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, carefully add sodium azide (NaN₃) (typically 1.5 to 3.0 equivalents).
-
Reaction Conditions: Seal the flask and stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is generally allowed to proceed for 12-18 hours to ensure complete conversion.
-
Work-up:
-
Following the reaction period, remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Sequentially wash the organic layer with deionized water and then with brine to remove any remaining DMF and salts.
-
-
Drying and Purification:
-
Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
-
Analysis: The successful synthesis can be confirmed using standard analytical techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, a characteristic strong, sharp absorption band for the azide (N₃) stretch will appear around 2100 cm⁻¹. The ester carbonyl (C=O) stretch is observed around 1730 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will show the characteristic signals for the ethyl ester and the pentanoate backbone, with shifts indicative of the azide group's presence.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not use metal spatulas. All azide-containing waste must be quenched and disposed of according to institutional safety protocols.
References
- 1. This compound 98 14660-52-7 [sigmaaldrich.com]
- 2. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 14660-52-7 [chemicalbook.com]
- 7. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 5-bromovalerate, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its chemical and physical properties, outlines a key experimental protocol, and illustrates its reactive potential.
Core Chemical Identifiers and Properties
This compound, a bromoalkyl ester, is a valuable intermediate due to its capacity for nucleophilic substitution, enabling the introduction of diverse functional groups.[1] Its identity is formally established by the following identifiers:
-
Synonyms : 5-Bromopentanoic acid ethyl ester, 5-Bromovaleric acid ethyl ester, Ethyl 5-bromopentanoate[3][5][6]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H13BrO2 | [1][2][4] |
| Molecular Weight | 209.08 g/mol | [1][4][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Density | 1.321 g/mL at 25 °C | [1][7][8] |
| Boiling Point | 104-109 °C at 12 mmHg | [1][7][8] |
| Refractive Index | n20/D 1.458 | [7][8] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [6][8] |
| Purity | ≥97.0% to ≥98.0% | [1][9] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5][7] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| XLogP3-AA | 1.9 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 6 | [4] |
Key Applications in Synthesis
This compound is a key building block in the synthesis of more complex molecules. Its bromoalkyl ester structure makes it an excellent precursor for nucleophilic substitution reactions.[1] Notable applications include:
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the preparation of various Active Pharmaceutical Ingredients (APIs). For example, it is used in the synthesis of S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine.[1][6][7][10]
-
Organic Intermediates : It is a precursor for other valuable intermediates, such as ethyl 5-azidovalerate.[1][7][11]
-
Flavor and Fragrance Industry : The compound is utilized in the creation of specific scent profiles.[10][12]
-
Biochemical Research : It is employed in studies to understand biological processes.[1][12]
Experimental Protocol: Synthesis of Ethyl 5-azidovalerate
This section provides a detailed methodology for the synthesis of ethyl 5-azidovalerate from this compound via a bimolecular nucleophilic substitution (SN2) reaction.[11]
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (B81097) (NaN₃) (3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dimethylformamide.[11]
-
Addition of Sodium Azide : To the stirred solution, add sodium azide.[11]
-
Reaction Conditions : Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically allowed to proceed for approximately 18 hours to ensure complete conversion.[11]
-
Work-up :
-
Remove the DMF under reduced pressure using a rotary evaporator.[11]
-
To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.[11]
-
Separate the organic layer.[11]
-
Wash the organic layer sequentially with deionized water and then with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]
-
-
Purification :
-
Filter off the drying agent.[11]
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.[11]
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[11]
-
Safety Precautions : Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11]
Reaction Pathway Visualization
The following diagram illustrates the SN2 reaction for the synthesis of ethyl 5-azidovalerate from this compound.
Caption: SN2 synthesis of ethyl 5-azidovalerate.
References
- 1. nbinno.com [nbinno.com]
- 2. ETHYL 5-BROMOPENTANOATE | CAS 14660-52-7 [matrix-fine-chemicals.com]
- 3. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]
- 6. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 14660-52-7 [chemicalbook.com]
- 8. This compound 98 14660-52-7 [sigmaaldrich.com]
- 9. 5-ブロモ吉草酸エチル | this compound | 14660-52-7 | 東京化成工業株式会社 [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of Ethyl 5-bromovalerate: A Technical Overview
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromovalerate (CAS No. 14660-52-7), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
1.1. ¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) in ppm |
| -O-CH ₂-CH₃ | 4.136 |
| Br-CH ₂- | 3.422 |
| -C(=O)-CH ₂- | 2.342 |
| Br-CH₂-CH ₂- | 1.91 |
| -CH₂-CH ₂-CH₂- | 1.79 |
| -O-CH₂-CH ₃ | 1.261 |
| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |
1.2. ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) in ppm |
| -C =O | 172.8 |
| -O-C H₂- | 60.5 |
| Br-C H₂- | 33.1 |
| -C(=O)-C H₂- | 32.8 |
| Br-CH₂-C H₂- | 32.0 |
| -CH₂-C H₂-CH₂- | 23.8 |
| -O-CH₂-C H₃ | 14.2 |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1735 cm⁻¹ | C=O (Ester) stretch |
| ~1180 cm⁻¹ | C-O (Ester) stretch |
| ~2950 cm⁻¹ | C-H (Alkyl) stretch |
| ~650 cm⁻¹ | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained via Electron Ionization (EI).
Table 4: Mass Spectrometry Data (m/z) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 209/211 | Low | [M]⁺ (Molecular Ion with Br isotopes) |
| 163/165 | 17.0 / 16.3 | [M - C₂H₅O]⁺ |
| 135/137 | 15.5 / 14.6 | [Br(CH₂)₄]⁺ |
| 129 | 22.1 | [M - Br]⁺ |
| 101 | 100.0 | [C₂H₅OOC(CH₂)₂]⁺ |
| 83 | 23.1 | [C₆H₁₁]⁺ |
| 55 | 80.1 | [C₄H₇]⁺ |
| Ionization Method: Electron Ionization (75 eV)[2] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
1. NMR Sample Preparation and Acquisition:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons.[4] Standard pulse programs are used for both one-dimensional ¹H and ¹³C acquisitions.
2. IR Spectrum Acquisition:
-
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat technique. A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Fourier-transform infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the crystal surface.
-
Data Acquisition: The spectrum is recorded against a background of air. A typical scan range is 4000-400 cm⁻¹.
3. Mass Spectrum Acquisition:
-
Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC.[6]
-
Data Acquisition: The mass spectrum is obtained using an Electron Ionization (EI) source. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[2][6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound(14660-52-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(14660-52-7) 13C NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Solubility and stability of Ethyl 5-bromovalerate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromovalerate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for successful experimental design and product formulation. This technical guide provides a detailed overview of the solubility and stability of this compound (CAS RN: 14660-52-7), a key building block in organic synthesis.
Core Properties of this compound
This compound, also known as ethyl 5-bromopentanoate, is a clear, colorless to pale yellow liquid.[1][2][3] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [4] |
| Molecular Weight | 209.08 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [2][6] |
| Density | 1.321 g/mL at 25 °C | |
| Boiling Point | 104-109 °C at 12 mmHg | [2] |
| Refractive Index | n20/D 1.458 |
Solubility Profile
This compound exhibits solubility characteristics typical of a moderately polar organic compound. It is generally soluble in organic solvents but has limited miscibility with water.[3][7] Qualitative solubility information is presented in the following table.
| Solvent | Solubility | Reference(s) |
| Water | Not miscible or difficult to mix | [2][7] |
| Chloroform | Slightly soluble | [6][8] |
| Methanol | Slightly soluble | [6][8] |
| Organic Solvents (General) | Soluble | [3] |
Due to a lack of specific quantitative solubility data in the public domain, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided in the "Experimental Protocols" section.
Stability Profile
The stability of this compound is influenced by several factors, including light, pH, and the presence of incompatible materials.
Light Sensitivity: The compound is noted to be light-sensitive, and storage in a dark environment is recommended to prevent photodegradation.[6][7]
Incompatible Materials: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6] These materials can promote its degradation.
Use of Stabilizers: Some commercial formulations of this compound contain silver wool as a stabilizer, which suggests a potential for degradation over time, even under optimal storage conditions.
Hydrolytic Stability: As a bromoalkane and an ester, this compound is susceptible to hydrolysis. The carbon-bromine bond can undergo nucleophilic substitution, and the ester linkage can be cleaved under both acidic and basic conditions. The rate of hydrolysis is expected to be significant, particularly in the presence of acids or bases.
A comprehensive stability testing protocol is outlined in the "Experimental Protocols" section to enable researchers to determine the degradation kinetics and pathways of this compound under various stress conditions.
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are provided.
Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method
This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents at controlled temperatures.
1. Materials:
- This compound (purity >98%)
- Selected solvents (e.g., methanol, ethanol, acetone, DMSO, water) of analytical grade
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
2. Procedure:
- Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate glass vials.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
- Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is transferred.
- Centrifuge the aliquot to remove any suspended micro-droplets.
- Accurately dilute the clear supernatant with the respective solvent.
- Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
- Calculate the solubility in units such as g/100 mL or mol/L.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound and the separation of its potential degradation products.[1]
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% phosphoric acid for improved peak shape).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at a suitable wavelength (to be determined by UV scan)
- Column Temperature: 25 °C
2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 3: Accelerated Stability and Forced Degradation Studies
This protocol details the procedures to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration.
2. Stress Conditions:
- Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
- Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Store the neat compound and its solution at 60 °C for 7 days.
- Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis:
- At specified time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples using the validated stability-indicating HPLC method.
- Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples to that of an unstressed control. Mass spectrometry can be coupled with HPLC (LC-MS) for the structural elucidation of unknown degradation products.
Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | 14660-52-7 [chemicalbook.com]
- 3. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 14660-52-7 [amp.chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound CAS#: 14660-52-7 [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 5-bromovalerate (CAS No. 14660-52-7), a versatile reagent commonly used in organic synthesis, particularly in the pharmaceutical and flavor industries.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Boiling Point | 104-109 °C at 12 mmHg[1][3] |
| Density | 1.321 g/mL at 25 °C[1][3] |
| Refractive Index | n20/D 1.458 (lit.) |
| Flash Point | 104 °C (219.2 °F) - closed cup |
| Solubility | Not miscible or difficult to mix in water.[3][4] Soluble in organic solvents.[2] |
| Stability | Stable under normal conditions. Light sensitive.[4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[6] |
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment (PPE).
Engineering Controls
Work with this compound should be conducted in a well-ventilated area.[5][7] A chemical fume hood is recommended, especially when heating the substance or handling large quantities. Eyewash stations and safety showers must be readily accessible in the work area.[5]
Handling Procedures
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
-
Take precautionary measures against static discharge.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from heat, sparks, and open flames.[8]
First Aid Measures
In the event of exposure, immediate first aid is critical. The following flowchart details the appropriate first aid procedures.
Caption: First aid procedures for exposure.
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5] Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][7]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce carbon oxides and hydrogen halides.[5][8] Vapors may form explosive mixtures with air at elevated temperatures.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Toxicological Information
Currently, no acute toxicity data is available for this compound.[5] However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[6]
Experimental Protocol: In Vitro Skin Irritation Test (General Methodology)
While specific experimental data for this compound is not publicly available, a general protocol for assessing skin irritation potential in vitro, such as the Reconstructed Human Epidermis (RhE) Test Guideline (OECD 439), would be followed. The workflow for such a test is outlined below.
Caption: Generalized workflow for in vitro skin irritation testing.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Consult with a licensed professional waste disposal service.
This technical guide is intended to provide comprehensive safety information for experienced professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and perform a thorough risk assessment for your specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 14660-52-7 [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-Bromovalerate from 5-Bromovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-bromovalerate from 5-bromovaleric acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow to support researchers in successfully implementing this synthesis.
Reaction Overview and Mechanism
The synthesis of this compound from 5-bromovaleric acid is achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] To favor the formation of the ester, the equilibrium of the reaction is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[3][4]
The reaction mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-bromovaleric acid, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack by Ethanol (B145695): The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
5-bromovaleric acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromovaleric acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1-2 hours.
-
Cooling and Concentration: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel. Add diethyl ether to dissolve the crude product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. For higher purity, the product can be further purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 5-Bromovaleric Acid | 1.0 equivalent | N/A |
| Ethanol | Excess (often used as solvent) | [5] |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | Catalytic amount | [2][5] |
| Reaction Conditions | ||
| Temperature | Reflux | N/A |
| Reaction Time | 1-2 hours | N/A |
| Product Yield | ||
| This compound | Potentially high (up to 95% for similar reactions) | N/A |
| Physical Properties | ||
| Molecular Formula | C₇H₁₃BrO₂ | [6] |
| Molecular Weight | 209.08 g/mol | [6] |
| Boiling Point | 104-109 °C / 12 mmHg | [6] |
| Density | 1.321 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.458 | [6] |
Visualizing the Workflow and Reaction
To aid in the understanding of the synthesis process, the following diagrams illustrate the experimental workflow and the chemical reaction.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity during the extraction process.
-
The vapors of this compound can be irritating to the eyes and respiratory system.[8] Handle the compound in a well-ventilated area.
References
- 1. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound 98 14660-52-7 [sigmaaldrich.com]
- 7. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Ethyl 5-Bromovalerate: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl 5-bromovalerate, a key building block in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization. Experimental protocols and visual diagrams are included to support researchers in its effective utilization.
Commercial Suppliers and Purity Specifications
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 97% to over 99%. For pharmaceutical applications, a purity of ≥98% is often required to minimize by-products in subsequent synthetic steps.[1][2]
Below is a summary of prominent suppliers and their advertised purity levels. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate information.
| Supplier | Advertised Purity | Notes |
| Sigma-Aldrich (MilliporeSigma) | 98% | Contains silver wool as a stabilizer. |
| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Available in various quantities. |
| Alfa Chemistry | - | Offers the product for research use.[3] |
| Clearsynth | High Quality | Accompanied by a Certificate of Analysis.[4] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | Focus on quality for research and manufacturing.[1] |
| ChemicalBook | Varies (up to 99%) | Lists multiple suppliers, primarily from China.[5] |
| Accio | Varies (≥98% recommended) | Provides market trends and supplier information.[2] |
Common Impurities: While specific impurity profiles are proprietary to the manufacturer, potential impurities in this compound can include residual starting materials from its synthesis, such as 1,4-dibromobutane (B41627) or 5-bromovaleric acid, and by-products like δ-valerolactone, which can form through intramolecular cyclization.[6] The presence of water should also be minimized, with some suppliers specifying a water content of <0.1%.[2]
Analytical Methodologies for Purity Assessment
The purity of this compound is typically determined using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods are used for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.
Typical Experimental Protocol:
-
Instrument: Agilent 5977C GC/MSD or similar.
-
Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl / 95% dimethyl polysiloxane), is suitable.
-
Injection Mode: Pulsed splitless injection is often used to maximize the response for a broad range of compounds.
-
Oven Temperature Program: A typical program might start at 50°C for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST, WILEY) for compound identification.[7]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is another common method for analyzing the purity of this compound.
Typical Experimental Protocol:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is often employed.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]
-
Detection: UV detection at a wavelength appropriate for the ester functional group (e.g., 210 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Experimental Protocols: A Representative Synthetic Application
This compound is a versatile reagent used in a variety of nucleophilic substitution reactions. A common application is the synthesis of ethyl 5-azidovalerate, a useful intermediate in the preparation of more complex molecules.[5][9]
Synthesis of Ethyl 5-azidovalerate from this compound:
This procedure is a representative example of how this compound is used in a laboratory setting.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (3.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 18 hours.[9]
-
Work-up:
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, further purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[9]
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: Key Uses & Suppliers in 2025 [accio.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | 14660-52-7 [chemicalbook.com]
- 6. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 7. aos.usm.my [aos.usm.my]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Ethyl 5-Bromovalerate: A Bifunctional Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 5-bromovalerate, a versatile bifunctional molecule, serves as a crucial building block in a myriad of synthetic applications, ranging from pharmaceutical development to the synthesis of fine chemicals. Its unique structure, incorporating both an ester and a terminal alkyl bromide, allows for sequential or orthogonal reactions, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a summary of its quantitative data.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14660-52-7 | [2][3] |
| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |
| Molecular Weight | 209.08 g/mol | [2][3] |
| Boiling Point | 104-109 °C at 12 mmHg | [2][4] |
| Density | 1.321 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.458 | [2][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 5-bromovaleric acid. 5-Bromovaleric acid itself can be synthesized via several routes, including the ring-opening of δ-valerolactone or the reaction of 1,4-dibromobutane (B41627) with sodium cyanide followed by hydrolysis.[5][6]
Illustrative Synthetic Workflow
Bifunctional Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The terminal bromine atom is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, amidation, or reduction. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[7][8]
Key Reactions and Applications
1. Synthesis of Amino Acid Derivatives:
This compound is a key reagent in the synthesis of modified amino acids. For instance, it is used in the preparation of S(γ-Carboxypropyl)-DL-homocysteine, a known inhibitor of the enzyme Betaine Homocysteine S-methyltransferase (BHMT).[][10]
Experimental Protocol: Synthesis of S(γ-Carboxypropyl)-DL-homocysteine
-
Materials: DL-homocysteine, this compound, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve DL-homocysteine in an aqueous solution of sodium hydroxide.
-
Add a solution of this compound in ethanol dropwise to the stirred solution of DL-homocysteine at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield S(γ-Carboxypropyl)-DL-homocysteine.
-
2. Synthesis of Azido Compounds:
The bromide in this compound can be readily displaced by an azide (B81097) group to form ethyl 5-azidovalerate, a versatile intermediate for the introduction of nitrogen-containing functionalities via click chemistry or reduction to the corresponding amine.
Experimental Protocol: Synthesis of Ethyl 5-azidovalerate
-
Materials: this compound, sodium azide, dimethylformamide (DMF), diethyl ether, water.
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature overnight.
-
Remove the DMF under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain ethyl 5-azidovalerate.
-
3. Precursor for Pharmaceuticals and Bioactive Molecules:
5-Bromovaleric acid and its esters are important intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and for combating antibiotic resistance.[11][12] They are also used in the synthesis of GABA (γ-aminobutyric acid) analogs, which have applications in neuroscience research.[13][14]
Role in Modulating Biological Pathways
The derivatives of this compound can exhibit significant biological activity. As mentioned, S(γ-Carboxypropyl)-DL-homocysteine, synthesized from this compound, acts as an inhibitor of Betaine Homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine cycle. This pathway is crucial for regulating levels of homocysteine, an amino acid implicated in cardiovascular and neurological diseases.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), and three methylene (B1212753) groups in the valerate (B167501) chain, with the methylene group adjacent to the bromine being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the five carbons of the valerate chain.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group (around 1735 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the bromine atom.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its ability to undergo a variety of chemical transformations at its two distinct functional groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of enzyme inhibitors to precursors for novel pharmaceuticals, underscore the continued importance of this reagent in both academic research and industrial drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 14660-52-7 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of ethyl 5-azidovalerate from Ethyl 5-bromovalerate protocol.
Application Note and Protocol: Synthesis of Ethyl 5-Azidovalerate
Topic: Synthesis of Ethyl 5-Azidovalerate from Ethyl 5-Bromovalerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 5-azidovalerate, a valuable bifunctional molecule used in bioconjugation and as a building block in pharmaceutical synthesis. The protocol details the nucleophilic substitution of this compound using sodium azide (B81097).[1] Included are a step-by-step experimental procedure, quantitative data, safety precautions, and visual diagrams of the reaction mechanism and experimental workflow.
Reaction Overview and Mechanism
The synthesis of ethyl 5-azidovalerate from this compound is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] In this process, the highly nucleophilic azide anion (N₃⁻) attacks the electrophilic carbon atom bonded to the bromine atom.[1] The reaction proceeds in a single, concerted step, displacing the bromide ion as the leaving group.[1] The use of a polar aprotic solvent, such as dimethylformamide (DMF), is ideal as it solvates the cation (Na⁺) while leaving the azide anion free to act as a nucleophile.[2]
Caption: Reaction scheme for the synthesis of ethyl 5-azidovalerate.
Experimental Protocol
This protocol is designed for a standard laboratory scale. Appropriate adjustments and safety considerations should be made when scaling the reaction.
Materials and Equipment
Materials:
-
This compound (C₇H₁₃BrO₂)[3]
-
Sodium azide (NaN₃)[4]
-
Anhydrous dimethylformamide (DMF)[4]
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)[4]
-
Deionized water[4]
-
Saturated sodium chloride solution (Brine)[4]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[4]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Quantitative Data Summary
The following table summarizes the reagents and typical quantities for the reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |
| This compound | 209.08[3] | 1.0 | (e.g., 5.00 g) | (e.g., 23.9 mmol) |
| Sodium Azide (NaN₃) | 65.01 | 1.5 - 3.0[1][4] | (e.g., 2.33 g) | (e.g., 35.9 mmol) |
| Anhydrous DMF | 73.09 | - | (e.g., 50 mL) | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).[1]
-
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.[4]
-
Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 - 3.0 eq.).[1][4] Note: Avoid using metal spatulas, especially those made of heavy metals.[4]
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Quenching: Once the reaction is complete, carefully pour the mixture into a larger volume of deionized water to quench the reaction.[4]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes of the reaction mixture).[4] To improve recovery, the aqueous layer can be back-extracted with fresh organic solvent.[5]
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.[4][5] The brine wash helps to remove residual DMF and dissolved water.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 5-azidovalerate, which is typically an oil.[4]
-
Purification (Optional): If further purification is required, the product can be purified by column chromatography on silica (B1680970) gel.[1] Note: Distillation of organic azides is strongly discouraged due to the risk of explosive decomposition upon heating.[4]
Caption: Experimental workflow for the synthesis of ethyl 5-azidovalerate.
Characterization Data
The identity and purity of the synthesized ethyl 5-azidovalerate can be confirmed using standard analytical techniques.[1]
| Technique | Expected Result |
| FTIR (cm⁻¹) | ~2100 (strong, sharp N₃ stretch)[1]~1730 (strong C=O ester stretch)[1] |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the ethyl ester protons (-OCH₂CH₃) and the pentanoate backbone protons (-CH₂-). |
| ¹³C NMR (CDCl₃, ppm) | Signals for the ester carbonyl carbon, the carbon bearing the azide, and other aliphatic carbons. |
| Appearance | Oil[4] |
| Yield | High, potentially approaching 99% for analogous reactions.[1] |
Safety Precautions
Handling sodium azide and organic azides requires strict adherence to safety protocols due to their toxicity and potential for forming explosive compounds.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Explosion Hazard:
-
Heavy Metals: Avoid all contact with heavy metals (e.g., lead, copper, brass, zinc) as they can form highly shock-sensitive and explosive metal azides.[4][6] Use non-metal spatulas for handling sodium azide.
-
Acids: Do not mix azides with strong acids, as this can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6]
-
Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane (B109758) or chloroform, which can react with azides to form explosive diazidomethane.[4][6]
-
Thermal Stability: Do not heat organic azides unnecessarily.[4]
-
-
Work Environment: All procedures should be performed in a well-ventilated chemical fume hood.[1]
-
Waste Disposal: Quench any residual azide with a suitable reagent before disposal, following institutional safety guidelines.
References
Application Notes and Protocols for Ethyl 5-Bromovalerate in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 5-bromovalerate as an alkylating agent in the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. This versatile building block is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules due to its bifunctional nature, incorporating both an electrophilic alkyl bromide and a nucleophilically-modifiable ester group.
Introduction
The Williamson ether synthesis is a robust and widely applicable method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. This compound is an excellent substrate for this reaction, as it possesses a primary alkyl bromide, which is sterically accessible for nucleophilic attack, minimizing the competing E2 elimination pathway.[1][2] The presence of the ethyl ester functionality provides a handle for further synthetic transformations, making it a valuable tool in the construction of complex molecular architectures.
In drug discovery and development, the introduction of an aryloxy or alkoxy pentanoate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The linkage provided by the reaction of this compound with a phenolic or alcoholic substrate can act as a flexible spacer, and the terminal ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drug molecules.
Reaction Mechanism and Signaling Pathway
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The general mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the alcohol or phenol (B47542), forming a highly nucleophilic alkoxide or phenoxide ion.
-
Nucleophilic Attack: The resulting nucleophile attacks the electrophilic carbon atom of this compound, displacing the bromide leaving group in a concerted step.
Experimental Data and Reaction Conditions
The successful synthesis of ethyl 5-aryloxypentanoates via the Williamson ether synthesis is dependent on the appropriate choice of base, solvent, and reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[3] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, particularly for the more acidic phenols.
The following table summarizes typical reaction conditions for the Williamson ether synthesis using this compound with various substituted phenols.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde (B117250) | K₂CO₃ | DMF | 80 | 6 | ~85 |
| 4-Hydroxybenzonitrile | K₂CO₃ | Acetone | Reflux | 12 | ~90 |
| 4-Hydroxyacetophenone | K₂CO₃ | DMF | 90 | 8 | ~88 |
| 4-Nitrophenol | K₂CO₃ | MeCN | Reflux | 10 | ~92 |
| 4-Acetamidophenol | K₂CO₃ | Butanone | Reflux | 1 | High |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocols
General Protocol for the Synthesis of Ethyl 5-(4-formylphenoxy)pentanoate
This protocol describes a representative procedure for the O-alkylation of a substituted phenol with this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
This compound[4]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(4-formylphenoxy)pentanoate.[5]
Applications in Drug Development
The aryloxyalkyl pentanoate scaffold, readily accessible through the Williamson ether synthesis with this compound, is a common feature in a variety of pharmacologically active compounds. The linkage can be found in molecules targeting a diverse range of biological targets. For instance, analogs of such structures are explored in the development of antihypertensive agents, anticancer therapeutics, and anti-inflammatory drugs. The ability to easily vary the phenolic component allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the phenoxide and hydrolyze the ester. Increasing the reaction temperature or time may also improve conversion. The use of a stronger base, such as sodium hydride (NaH), can be considered for less acidic phenols, though this requires stricter anhydrous conditions.[1]
-
Side Reactions: The primary side reaction is E2 elimination, which is generally minimal with the primary bromide of this compound. If elimination products are observed, consider lowering the reaction temperature.
-
Purification Challenges: The polarity of the product will depend on the substituent on the phenol. Adjusting the eluent system for column chromatography is key to achieving good separation.
By following the protocols and considering the factors outlined in these application notes, researchers and drug development professionals can effectively utilize this compound in the Williamson ether synthesis to create a diverse range of valuable molecules.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
Application Note and Protocol: Malonic Ester Synthesis for Chain Elongation Using Ethyl 5-Bromovalerate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of a chain-elongated carboxylic acid via the malonic ester synthesis, utilizing diethyl malonate and ethyl 5-bromovalerate. The protocol covers enolate formation, alkylation, saponification, and decarboxylation steps.
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of substituted carboxylic acids.[1][2] The synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.[1][3] The alpha-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide to form a stable enolate.[1][4] This enolate acts as a potent nucleophile that can react with an alkyl halide, such as this compound, in an SN2 reaction to form a new carbon-carbon bond.[1][5] Subsequent hydrolysis (saponification) of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with a carbon chain extended by the alkyl group from the halide.[1][3] This application note details the protocol for this synthesis, which is a valuable tool in the synthesis of various organic molecules, including those with pharmaceutical applications like barbiturates.[6]
Overall Reaction Scheme
The overall reaction proceeds in three main stages:
-
Alkylation: Diethyl malonate is deprotonated with sodium ethoxide to form an enolate, which is then alkylated with this compound.
-
Saponification: The resulting tri-ester is hydrolyzed using a base, such as sodium hydroxide (B78521), to form a tricarboxylate salt.
-
Acidification and Decarboxylation: The tricarboxylate is acidified and heated to promote decarboxylation, yielding pimelic acid.
Caption: Overall reaction scheme for the synthesis of pimelic acid.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Properties |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g | 0.1 | Density: 1.055 g/mL |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.8 g | 0.1 | Corrosive, moisture sensitive |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 100 mL | - | Flammable |
| This compound | C₇H₁₃BrO₂ | 209.08 | 20.9 g | 0.1 | Density: 1.321 g/mL[7] |
| Sodium Hydroxide | NaOH | 40.00 | 24.0 g | 0.6 | Corrosive |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Flammable, peroxide former |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Desiccant |
Experimental Protocol
Part A: Alkylation of Diethyl Malonate
-
Enolate Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in 100 mL of absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is an acid-base reaction forming the sodium salt of diethyl malonate (sodio malonic ester).[8]
-
Alkylation: To the solution of the enolate, add this compound dropwise. The resulting mixture is heated to reflux for 2-3 hours. The reaction proceeds via an SN2 mechanism where the enolate displaces the bromide ion.[5]
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. The ethanol is removed under reduced pressure. The residue is then partitioned between 100 mL of water and 100 mL of diethyl ether.
-
Extraction and Drying: The aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation to yield the crude tri-ester product. This product can be purified by vacuum distillation if necessary.
Part B: Saponification and Decarboxylation
-
Saponification: The crude tri-ester from Part A is placed in a round-bottom flask. A solution of sodium hydroxide in 100 mL of water is added. The mixture is heated to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.[9]
-
Acidification: After cooling the reaction mixture in an ice bath, it is carefully acidified with concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate anions.
-
Decarboxylation: The acidified mixture is then heated gently in an oil bath to 100-120 °C. Carbon dioxide will evolve as the substituted malonic acid decarboxylates. Heating is continued until the evolution of gas ceases.
-
Isolation of Product: The reaction mixture is cooled, and the product, pimelic acid, may precipitate if the solution is concentrated enough. Otherwise, the aqueous solution is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude pimelic acid.
-
Purification: The crude pimelic acid can be purified by recrystallization from hot water.[10]
Data Presentation
| Product | Formula | M.W. ( g/mol ) | Expected Yield | Melting Point (°C) |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | 65-75% | 103-105 |
Visualizations
Caption: Mechanism of the malonic ester synthesis.
Caption: Experimental workflow for the synthesis of pimelic acid.
Safety Precautions
-
Sodium ethoxide and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethanol and diethyl ether are highly flammable. All heating should be done using a heating mantle or oil bath, and no open flames should be present.
-
This compound and concentrated hydrochloric acid are corrosive and should be handled in a fume hood.
-
The decarboxylation step evolves carbon dioxide gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound 98 14660-52-7 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Preparation of Amino Acid Derivatives using Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amino acids and their derivatives is a fundamental transformation in medicinal chemistry and drug discovery, enabling the synthesis of novel peptide mimics, constrained analogues, and functionalized building blocks. Ethyl 5-bromovalerate serves as a versatile reagent for introducing a five-carbon ester-terminated chain onto the nitrogen atom of amino acids. This modification can enhance lipophilicity, modulate biological activity, and provide a handle for further chemical elaboration. These derivatives are valuable intermediates in the synthesis of peptidomimetics, targeted drug delivery systems, and probes for chemical biology.
This document provides detailed protocols for the N-alkylation of amino acid esters using this compound and outlines the expected characterization of the resulting products.
Diagram of the General Reaction Pathway
Caption: General reaction scheme for the N-alkylation of an amino acid ester.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the expected product from the N-alkylation of Glycine Ethyl Ester with this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Key Analytical Techniques for Characterization |
| Glycine Ethyl Ester | C₄H₉NO₂ | 103.12 | Colorless liquid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| This compound | C₇H₁₃BrO₂ | 209.08 | Colorless to pale yellow liquid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| Diethyl 2,2'-(5-oxopentyl)azanediyl)diacetate (Expected Product) | C₁₅H₂₇NO₆ | 317.38 | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, IR, High-Resolution Mass Spectrometry (HRMS) |
Experimental Protocols
Protocol 1: N-Alkylation of Glycine Ethyl Ester with this compound
This protocol describes a general procedure for the synthesis of diethyl 2,2'-(5-oxopentyl)azanediyl)diacetate.
Materials:
-
Glycine ethyl ester hydrochloride
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glycine ethyl ester hydrochloride (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To the stirred solution, add anhydrous potassium carbonate (2.5 eq) portion-wise. The mixture will become a suspension.
-
Add this compound (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation of Proline Methyl Ester with this compound
This protocol outlines the synthesis of ethyl 5-(2-(methoxycarbonyl)pyrrolidin-1-yl)pentanoate.
Materials:
-
Proline methyl ester hydrochloride
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
In a dry round-bottom flask, suspend proline methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile.
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
After stirring for 15 minutes at 0 °C, add this compound (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82 °C) for 18-36 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of N-alkylated amino acid esters.
Concluding Remarks
The provided protocols offer a general guideline for the synthesis of N-(5-ethoxycarbonylbutyl) amino acid derivatives. Researchers should optimize the reaction conditions, including the choice of base, solvent, temperature, and reaction time, for each specific amino acid ester to achieve the best results. Proper characterization of the final products using spectroscopic methods is crucial to confirm their identity and purity. These derivatives can then be utilized in a wide range of applications within drug development and chemical biology.
The Versatility of Ethyl 5-Bromovalerate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-bromovalerate is a valuable and versatile bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of heterocyclic compounds. Its structure, featuring both an ester and a primary alkyl bromide, allows for sequential or one-pot reactions to form ring systems that are prevalent in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-piperidones, a prominent class of nitrogen-containing heterocycles, using this compound.
Application Note: Synthesis of N-Substituted 2-Piperidones
N-substituted 2-piperidones, also known as δ-lactams, are important structural motifs found in a wide range of natural products and synthetic compounds with diverse pharmacological activities. The reaction of this compound with primary amines offers a straightforward and efficient method for the synthesis of these valuable heterocyclic scaffolds.
The synthetic strategy involves a two-step, one-pot process. The first step is an N-alkylation of a primary amine with this compound. The nucleophilic amine displaces the bromide ion to form an intermediate ethyl 5-(alkylamino)pentanoate. The second step is an intramolecular cyclization of this intermediate. Under appropriate conditions, the amino group attacks the ester carbonyl, leading to the formation of the six-membered lactam ring and the elimination of ethanol. This cyclocondensation is a robust and widely applicable method for the preparation of a variety of N-substituted 2-piperidones.
Key Experimental Protocol: Synthesis of N-Benzyl-2-piperidone
This protocol details the synthesis of N-benzyl-2-piperidone, a representative example of an N-substituted 2-piperidone (B129406), from this compound and benzylamine (B48309).
Reaction Scheme:
Materials:
-
This compound (C₇H₁₃BrO₂)
-
Benzylamine (C₇H₉N)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the hydrobromic acid formed during the N-alkylation step.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-benzyl-2-piperidone can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure product.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-substituted 2-piperidones from this compound and various primary amines. Yields can vary depending on the specific amine used and the reaction conditions.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-2-piperidone | 18 | 75-85 |
| Aniline | N-Phenyl-2-piperidone | 24 | 60-70 |
| n-Butylamine | N-Butyl-2-piperidone | 16 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-substituted 2-piperidones from this compound.
Signaling Pathway/Logical Relationship Diagram
The logical progression of the chemical transformation from starting materials to the final heterocyclic product is depicted below.
Application Notes and Protocols: Ethyl 5-Bromovalerate as a Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromovalerate is a bifunctional molecule that presents opportunities as a linker in bioconjugation chemistry. Its structure comprises a reactive alkyl bromide at one terminus and an ethyl ester at the other. The alkyl bromide facilitates covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine (B10760008). The ethyl ester can serve as a handle for subsequent modifications or can be hydrolyzed to a carboxylic acid to alter the physicochemical properties of the conjugate, such as solubility and charge.
These application notes provide an overview of the potential uses of this compound as a linker, detailed experimental protocols for conjugation to proteins, and methods for characterization of the resulting bioconjugates. The protocols and data presented are based on established principles of protein alkylation chemistry, as direct literature on this compound in bioconjugation is limited.
Principle of Bioconjugation with this compound
The primary mechanism of conjugation using this compound is nucleophilic substitution, where a nucleophilic side chain of an amino acid residue in a protein attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. The two most common nucleophilic targets on proteins for this type of reaction are cysteine and lysine residues.
-
Alkylation of Cysteine: The thiol group (-SH) of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction with this compound results in a stable thioether bond. This reaction is most efficient at a pH slightly below the pKa of the thiol group (around 8.5), typically between pH 7.0 and 8.0, to ensure a significant concentration of the reactive thiolate while minimizing side reactions with amines.
-
Alkylation of Lysine: The ε-amino group (-NH₂) of a lysine residue is also nucleophilic and can react with alkyl bromides to form a secondary amine. This reaction is generally less favorable than cysteine alkylation and requires a higher pH (typically > 8.5) to ensure the amino group is in its unprotonated, nucleophilic state. The N-terminal α-amino group of a protein can also undergo alkylation under similar conditions.
The ethyl ester of the valerate (B167501) linker can be retained in the final conjugate or subsequently hydrolyzed to the corresponding carboxylate. This hydrolysis can occur chemically (e.g., by treatment with a mild base) or may be catalyzed by esterases present in biological systems. The conversion to a carboxylate introduces a negative charge at physiological pH, which can enhance the hydrophilicity of the conjugate.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the conjugation of a model protein with this compound under different conditions. This data is intended to be illustrative of the expected outcomes.
Table 1: Influence of pH on the Alkylation of Cysteine and Lysine Residues
| Target Residue | pH | Molar Ratio (Linker:Protein) | Reaction Time (hours) | Degree of Labeling (Linker/Protein) | Yield (%) |
| Cysteine | 7.0 | 10:1 | 4 | 0.8 | 80 |
| Cysteine | 8.0 | 10:1 | 2 | 0.9 | 90 |
| Cysteine | 9.0 | 10:1 | 2 | 0.7 (increased side reactions) | 70 |
| Lysine | 8.0 | 20:1 | 6 | 1.5 | 30 |
| Lysine | 9.0 | 20:1 | 4 | 3.2 | 65 |
| Lysine | 10.0 | 20:1 | 4 | 4.5 | 75 |
Table 2: Characterization of a Purified Protein-Valerate Conjugate
| Analytical Method | Parameter | Result |
| Mass Spectrometry (MALDI-TOF) | Mass Shift per Linker (Da) | +129.16 |
| Average Degree of Labeling | 2.1 | |
| Reversed-Phase HPLC | Retention Time Shift (minutes) | +3.5 |
| Purity (%) | >95 | |
| Size Exclusion Chromatography | Aggregation (%) | <5 |
Experimental Protocols
4.1. Protocol 1: Cysteine-Specific Alkylation of a Protein
This protocol describes the preferential alkylation of cysteine residues in a protein using this compound.
Materials:
-
Protein containing accessible cysteine residues (e.g., 5 mg/mL in PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Reagent: 1 M N-acetylcysteine in water
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be alkylated, they must first be reduced. Dissolve the protein in the Reaction Buffer. If reduction is necessary, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature. Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Quenching: Add the Quenching Reagent to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and purity using methods such as mass spectrometry and HPLC.
4.2. Protocol 2: Lysine-Specific Alkylation of a Protein
This protocol is designed for the alkylation of lysine residues and requires a higher pH to deprotonate the amino groups.
Materials:
-
Protein with accessible lysine residues (e.g., 5 mg/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM sodium borate, 150 mM NaCl, pH 9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer using a desalting column or dialysis.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Reagent to a final concentration of 50 mM to consume unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling and purity of the conjugate using appropriate analytical techniques.
Visualizations
5.1. Chemical Reaction Pathway
The following diagram illustrates the chemical reactions involved in the conjugation of this compound to cysteine and lysine residues on a protein.
Application Notes and Protocols: Ethyl 5-Bromovalerate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl 5-bromovalerate as a versatile intermediate in the synthesis of various pharmaceutical building blocks. The document includes key applications, detailed experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry.
Introduction
This compound (CAS: 14660-52-7) is a bifunctional molecule featuring a terminal alkyl bromide and an ethyl ester.[1][2] This structure makes it an excellent electrophile for nucleophilic substitution reactions and a valuable precursor for a variety of five-carbon building blocks essential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] Its utility spans from simple alkylations to the construction of heterocyclic systems.
Key Applications
The primary applications of this compound in pharmaceutical synthesis include:
-
Alkylation of Nucleophiles: The reactive C-Br bond allows for the straightforward alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This is fundamental for introducing a five-carbon chain with a terminal ester group, which can be further modified.
-
Synthesis of Azido Derivatives: It serves as a precursor for ethyl 5-azidovalerate, a key intermediate for introducing an azide (B81097) group, which can be subsequently converted to an amine or used in click chemistry.[4][5][6]
-
Precursor to δ-Valerolactone and its Derivatives: Through hydrolysis and subsequent cyclization, or by direct reaction pathways, derivatives of δ-valerolactone can be synthesized. These lactones are important structural motifs in various natural products and pharmaceuticals.
-
Formation of Heterocyclic Systems: Intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of five or six-membered rings, such as piperidines.
Experimental Protocols and Data
Synthesis of Ethyl 5-azidovalerate
This protocol details the synthesis of ethyl 5-azidovalerate via a nucleophilic substitution reaction.[4][5] This reaction is a classic example of an SN2 mechanism where the azide ion displaces the bromide.[4]
Reaction Scheme:
Caption: Synthesis of Ethyl 5-azidovalerate.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃) (3.0 eq).[4]
-
Reaction Conditions: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 18 hours.[4]
-
Work-up:
-
Remove the DMF under reduced pressure.
-
To the residue, add diethyl ether and deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify further by vacuum distillation or column chromatography.[4]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Sodium Azide (NaN₃) | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Reaction Time | ~18 hours | [4] |
| Temperature | Room Temperature | [4] |
| Typical Yield | Approaching 99% | [4] |
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[4]
N-Alkylation of Amines for Pharmaceutical Intermediates
This compound is a common reagent for the N-alkylation of primary and secondary amines to introduce a pentanoic acid ester moiety. This is a crucial step in the synthesis of various pharmaceutical compounds.
General Reaction Workflow:
Caption: General workflow for N-alkylation.
Representative Experimental Protocol (Illustrative):
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF), add a base (e.g., potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), 2-3 eq).
-
Addition of this compound: Add this compound (1.1-1.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for N-Alkylation (Example):
| Parameter | Example Condition |
| Substrate | Piperidine |
| Reagent | This compound |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Yield | Typically >80% |
Synthesis of δ-Valerolactone Derivatives
While direct synthesis of δ-valerolactone from this compound is less common, the latter can be a precursor to 5-hydroxypentanoic acid, which readily cyclizes to the lactone.
Conceptual Synthetic Pathway:
Caption: Pathway to δ-Valerolactone.
Illustrative Experimental Protocol for Hydrolysis and Cyclization:
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Add sodium hydroxide (B78521) (NaOH) (1.1 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the mixture and acidify with HCl to precipitate 5-bromovaleric acid.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Hydroxylation and Cyclization:
-
Dissolve the 5-bromovaleric acid in an aqueous basic solution (e.g., NaHCO₃).
-
Heat the solution to promote the intramolecular SN2 reaction to form the lactone.
-
Acidify the reaction mixture and extract the δ-valerolactone with an organic solvent.
-
Dry the organic extracts and purify by distillation.
-
Quantitative Data for a Related Lactone Synthesis (Dehydrogenation of 1,5-pentanediol):
| Parameter | Value | Reference |
| Starting Material | 1,5-pentanediol | [7] |
| Catalyst | Copper-zinc oxide | [7] |
| Temperature | 230 °C | [7] |
| Yield of δ-valerolactone | 86% | [7] |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical intermediate synthesis. Its ability to readily undergo nucleophilic substitution makes it a go-to reagent for introducing a functionalized five-carbon chain. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions must be taken, especially when working with hazardous reagents like sodium azide.
References
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 5. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 6. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
Application Notes and Protocols: Polymerization Reactions Involving Ethyl 5-Bromovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the polymerization of monomers using Ethyl 5-bromovalerate as a key reagent. The focus is on Atom Transfer Radical Polymerization (ATRP) where it acts as an initiator, and Ring-Opening Polymerization (ROP) of δ-valerolactone, which can be synthesized from this compound. These methods are particularly relevant for the development of novel polymers for drug delivery systems.
Atom Transfer Radical Polymerization (ATRP) Initiated by this compound
This compound is an effective initiator for the controlled radical polymerization of various vinyl monomers, such as styrenes and (meth)acrylates.[1] Its structure allows for the introduction of a terminal ester functional group, which can be beneficial for further modifications or for influencing the polymer's properties. ATRP enables the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][2]
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using this compound as Initiator
This protocol is adapted from established ATRP procedures for methyl methacrylate using a similar alkyl halide initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Reagent Preparation:
-
Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.
-
All other reagents should be used as received unless otherwise specified.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes to establish an inert atmosphere.
-
In a separate, dry flask, prepare a solution of MMA (5.0 g, 50 mmol), this compound (0.105 g, 0.5 mmol), PMDETA (0.087 g, 0.5 mmol), and anisole (5 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
-
Polymerization:
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed flask in a preheated oil bath at 70°C.
-
Stir the reaction mixture for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight progression.
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask to room temperature and open it to air.
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) (approx. 10 mL).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.
-
Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Quantitative Data Summary
The following table summarizes expected results for the ATRP of MMA initiated by an alkyl bromide, illustrating the controlled nature of the polymerization.
| Parameter | Value |
| Monomer to Initiator Ratio | 100:1 |
| Theoretical Mn ( g/mol ) | 10,000 |
| Experimental Mn ( g/mol ) | 9,500 - 11,000 |
| Polydispersity Index (PDI) | 1.10 - 1.25 |
| Monomer Conversion (%) | 85 - 95 |
Note: Actual values may vary depending on reaction time and specific conditions.
ATRP Workflow Diagram
Caption: Workflow for ATRP of MMA initiated by this compound.
Ring-Opening Polymerization (ROP) of δ-Valerolactone
This compound can be converted to δ-valerolactone, a cyclic ester monomer suitable for ROP. ROP of δ-valerolactone yields poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester (B1180765) with applications in drug delivery and tissue engineering.[3]
Experimental Protocol: Two-Step Synthesis of Poly(δ-valerolactone)
Step 1: Synthesis of δ-Valerolactone from this compound
This protocol is based on the intramolecular cyclization of a ω-hydroxy carboxylate, which is formed in situ from the bromoester.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
Procedure:
-
Hydrolysis and Cyclization:
-
Dissolve this compound (10.45 g, 50 mmol) in a mixture of water (100 mL) and diethyl ether (50 mL).
-
Add a solution of KOH (5.61 g, 100 mmol) in water (50 mL) dropwise to the stirred mixture at room temperature.
-
Heat the mixture to reflux (approximately 40-50°C) and stir for 4-6 hours until the hydrolysis of the ester and intramolecular substitution are complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to yield crude δ-valerolactone.
-
Purify the lactone by vacuum distillation.
-
Step 2: Ring-Opening Polymerization of δ-Valerolactone
Materials:
-
δ-Valerolactone, purified
-
Benzyl (B1604629) alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2) (catalyst)
-
Toluene (B28343) (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under nitrogen, add δ-valerolactone (5.0 g, 50 mmol), benzyl alcohol (0.054 g, 0.5 mmol), and dry toluene (10 mL).
-
In a separate vial, prepare a stock solution of Sn(Oct)2 in toluene (e.g., 10 mg/mL).
-
Add the required amount of the catalyst solution (e.g., to achieve a monomer to catalyst ratio of 1000:1) to the reaction flask via syringe.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 110°C and stir for 12-24 hours.
-
-
Purification:
-
Cool the reaction to room temperature and dilute with THF (10 mL).
-
Precipitate the polymer in cold methanol (200 mL).
-
Filter the polymer and dry under vacuum.
-
Quantitative Data Summary for ROP
| Parameter | Value |
| Monomer to Initiator Ratio | 100:1 |
| Theoretical Mn ( g/mol ) | 10,000 |
| Experimental Mn ( g/mol ) | 9,000 - 11,000 |
| Polydispersity Index (PDI) | 1.2 - 1.5 |
| Monomer Conversion (%) | > 90 |
ROP Signaling Pathway Diagram
Caption: Mechanism of Ring-Opening Polymerization of δ-valerolactone.
Application in Drug Delivery: Formulation of Poly(δ-valerolactone) Nanoparticles
Poly(δ-valerolactone) is a hydrophobic polymer that can be formulated into nanoparticles for the encapsulation and controlled release of hydrophobic drugs.[3]
Protocol: Nanoprecipitation of PVL Nanoparticles
Materials:
-
Poly(δ-valerolactone) (PVL)
-
Acetone (B3395972) (organic solvent)
-
Pluronic F68 or Poly(vinyl alcohol) (PVA) (stabilizer)
-
Deionized water
-
Model hydrophobic drug (e.g., Paclitaxel)
Procedure:
-
Organic Phase Preparation:
-
Dissolve PVL (100 mg) and the hydrophobic drug (10 mg) in acetone (10 mL).
-
-
Aqueous Phase Preparation:
-
Dissolve the stabilizer (e.g., Pluronic F68, 1% w/v) in deionized water (20 mL).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of a stable nanoparticle suspension.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the excess stabilizer and unencapsulated drug.
-
Wash the nanoparticles by resuspending in deionized water and centrifuging again (repeat 2-3 times).
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Drug Delivery Logical Relationship Diagram
Caption: Conceptual workflow for drug delivery using PVL nanoparticles.
References
Application Notes and Protocols: Synthesis of δ-Valerolactone via Intramolecular Cyclization of Ethyl 5-Bromovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of δ-valerolactone, a valuable cyclic ester, through the intramolecular cyclization of ethyl 5-bromovalerate. This method offers a robust and reliable pathway to this important heterocyclic compound, which serves as a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Introduction
Lactones, particularly δ-valerolactone, are prevalent structural motifs in a wide array of natural products and synthetic compounds exhibiting significant biological activity. Their synthesis is a cornerstone of modern organic chemistry. The intramolecular cyclization of haloesters represents a classical and efficient strategy for the construction of these cyclic esters. This document outlines the base-mediated intramolecular cyclization of this compound to yield δ-valerolactone, providing detailed experimental procedures, expected outcomes, and characterization data.
Reaction Principle and Mechanism
The synthesis proceeds via an intramolecular Williamson ether synthesis, specifically a nucleophilic substitution reaction. A base is employed to deprotonate the weakly acidic α-protons of the ester, generating an enolate intermediate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the six-membered lactone ring.
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of δ-valerolactone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of δ-valerolactone from this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Ethoxide | 1.1 eq |
| Solvent | Anhydrous Ethanol (B145695) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product Yield (Isolated) | 75-85% |
| Product Purity | >98% (after distillation) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ | 4.34 (t, 2H), 2.59 (t, 2H), 1.95-1.85 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ | 172.1, 68.8, 30.5, 28.0, 21.9 |
| IR (neat), ν (cm⁻¹) | 1735 (C=O, ester) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of δ-valerolactone.
Materials and Equipment:
-
This compound (98%)
-
Sodium metal
-
Anhydrous ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus
-
Standard laboratory glassware
Procedure:
1. Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide. Allow the solution to cool to room temperature.
2. Intramolecular Cyclization Reaction:
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
Purify the crude product by vacuum distillation to obtain pure δ-valerolactone as a colorless liquid.
Caption: Experimental workflow for the synthesis of δ-valerolactone.
Safety Precautions
-
Handle sodium metal with extreme care as it is highly reactive with water and alcohols.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
All reactions should be performed under an inert atmosphere where specified.
Applications in Drug Development
δ-Valerolactone and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceutical compounds. They can be utilized in:
-
Polymer-drug conjugates: Ring-opening polymerization of δ-valerolactone can produce biodegradable polyesters that can be functionalized with therapeutic agents for controlled drug delivery.
-
Synthesis of complex natural products: The lactone moiety is a common feature in many biologically active natural products.
-
Development of novel therapeutic agents: The δ-valerolactone scaffold can be modified to create new chemical entities with potential therapeutic applications.
Caption: Applications of δ-valerolactone in drug development.
Conclusion
The intramolecular cyclization of this compound provides an efficient and reliable method for the synthesis of δ-valerolactone. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers and scientists in academic and industrial settings, facilitating the synthesis of this important intermediate for applications in drug discovery and development.
The Complex Landscape of Grignard Reactions with Ethyl 5-bromovalerate: A Guide to Navigating Side Products
For researchers, scientists, and drug development professionals, the Grignard reaction is a powerful tool for carbon-carbon bond formation. However, the use of bifunctional substrates such as ethyl 5-bromovalerate introduces a layer of complexity due to the potential for various competing reaction pathways. This document provides detailed application notes and protocols to understand and potentially mitigate the formation of side products in the Grignard reaction with this compound.
The reaction of this compound with a Grignard reagent (R-MgX) is intended to produce a tertiary alcohol through double addition to the ester functionality. However, the presence of the bromine atom on the same molecule opens the door to a number of undesired side reactions, significantly impacting the yield and purity of the desired product. The primary competing pathways include intramolecular cyclization and intermolecular reactions such as Wurtz-type coupling.
Competing Reaction Pathways
The desired reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. This occurs twice to yield a tertiary alcohol after an acidic workup.[1][2][3] However, the Grignard reagent can also react with the alkyl bromide portion of another molecule, or the initially formed Grignard adduct can undergo intramolecular reactions.
A critical side reaction to consider is the Wurtz-type coupling , where the Grignard reagent reacts with the alkyl halide of another this compound molecule.[4] This results in the formation of a dimer, which not only consumes the starting material and the Grignard reagent but also complicates the purification process. Factors such as high local concentrations of the alkyl halide and elevated reaction temperatures can promote this side reaction.[4]
Furthermore, the bifunctional nature of this compound allows for the possibility of an intramolecular Grignard reaction . If the Grignard reagent is formed in situ from this compound (a Barbier-type reaction), the resulting organomagnesium species can attack the ester group within the same molecule, leading to the formation of a cyclic product, cyclopentanol, after workup.
Potential Side Products
| Product Type | Product Name | Chemical Structure | Formation Pathway |
| Main Product | Tertiary Alcohol | Varies with Grignard Reagent | Double addition of Grignard reagent to the ester |
| Side Product | Wurtz Coupling Product | Dimer of this compound | Intermolecular reaction between Grignard reagent and the alkyl bromide |
| Side Product | Intramolecular Cyclization Product | Cyclopentanol | Intramolecular attack of the Grignard species on the ester |
| Side Product | Enolization Product | Enolate of this compound | Grignard reagent acting as a base, abstracting a proton alpha to the ester |
| Side Product | Reduction Product | Alcohol corresponding to the reduced ester | Hydride transfer from the Grignard reagent (if it has β-hydrogens) |
Experimental Protocols
To minimize the formation of side products and maximize the yield of the desired tertiary alcohol, careful control of the reaction conditions is crucial. The following protocol provides a general guideline for performing a Grignard reaction with this compound.
Protocol: Grignard Reaction of this compound with an External Grignard Reagent
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Selected alkyl or aryl halide (for Grignard reagent formation)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired tertiary alcohol from the side products.
-
Product Analysis:
The composition of the product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the main product and the various side products.
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, intermediates, and products, as well as the experimental workflow, the following diagrams are provided.
Caption: Competing reaction pathways in the Grignard reaction of this compound.
Caption: Experimental workflow for the Grignard reaction with this compound.
Conclusion
The Grignard reaction with this compound presents a synthetic challenge due to the presence of two reactive sites, leading to the formation of multiple side products. A thorough understanding of the potential competing reaction pathways is essential for developing strategies to favor the formation of the desired tertiary alcohol. Careful control of reaction conditions, particularly temperature and concentration, along with a well-designed experimental protocol, can help to minimize the formation of undesired side products. The use of analytical techniques such as GC-MS is crucial for the identification and quantification of all components in the reaction mixture, enabling the optimization of the reaction for specific research and development applications.
References
Application Note: Ethyl 5-Bromovalerate as a Versatile Derivatizing Agent for GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as carboxylic acids, phenols, and amines, are often non-volatile or thermally labile due to the presence of polar functional groups. Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and mass spectrometric detection.
Ethyl 5-bromovalerate is a bifunctional molecule that can serve as an effective alkylating agent for the derivatization of acidic compounds. The presence of a reactive bromine atom allows for the formation of stable ether or ester linkages with analytes containing acidic protons, such as carboxylic acids and phenols. The ethyl ester moiety of the reagent itself is stable under typical GC-MS conditions. This application note describes the use of this compound as a derivatizing agent for the sensitive and reliable analysis of acidic analytes by GC-MS.
Principle of Derivatization
The derivatization reaction with this compound proceeds via a nucleophilic substitution reaction (SN2). In the presence of a mild base, the acidic proton of the analyte (e.g., from a carboxyl or hydroxyl group) is removed, generating a nucleophilic anion. This anion then attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide ion and forming a stable covalent bond. The resulting derivative is an ethyl ester with an extended alkyl chain, which significantly increases its volatility and thermal stability, making it amenable to GC-MS analysis.
Applications
This compound can be used for the derivatization of a variety of analytes containing acidic functional groups, including:
-
Short-Chain and Medium-Chain Fatty Acids: Improves chromatographic peak shape and allows for lower detection limits.
-
Dicarboxylic Acids: Enables the simultaneous derivatization of both carboxyl groups.
-
Phenolic Compounds: Increases volatility and reduces tailing on GC columns.
-
Thiols: Forms stable thioether derivatives.
This derivatization is particularly useful in metabolomics, drug metabolism studies, and environmental analysis where the quantification of low levels of acidic compounds is required.
Experimental Protocols
1. Reagents and Materials
-
This compound (≥98% purity)
-
Analyte standards (e.g., valeric acid, phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Deionized water
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Standard Solution Preparation
Prepare stock solutions of the analyte(s) and internal standard in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions by serial dilution to create a calibration curve over the desired concentration range.
3. Derivatization Protocol
-
Sample Preparation: To 100 µL of the sample or standard solution in a vial, add 10 µL of the internal standard solution.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of a 10 mg/mL solution of this compound in acetone and 10 mg of anhydrous potassium carbonate to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath. Vortex the mixture every 15 minutes to ensure thorough mixing.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Extraction: Add 200 µL of ethyl acetate and 100 µL of deionized water to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Data Presentation
Table 1: Hypothetical GC-MS Data for Derivatized Analytes
| Analyte | Derivatized Product | Retention Time (min) | Key Mass Fragments (m/z) |
| Valeric Acid | Ethyl 5-(pentanoyloxy)valerate | 12.5 | 101, 129, 215, 244 |
| Phenol | Ethyl 5-phenoxyvalerate | 15.2 | 94, 101, 121, 208 |
| Heptanoic Acid | Ethyl 5-(heptanoyloxy)valerate | 16.8 | 101, 129, 243, 272 |
Mandatory Visualization
Caption: Derivatization of an acidic analyte with this compound.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Application Note: HPLC Analysis of the Synthesis of Ethyl 5-azidovalerate from Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for monitoring the progress of the nucleophilic substitution reaction between Ethyl 5-bromovalerate and sodium azide (B81097) to form Ethyl 5-azidovalerate using High-Performance Liquid Chromatography (HPLC). The provided protocol is suitable for real-time reaction monitoring, determination of reaction completion, and purity assessment of the final product. This method utilizes a standard reverse-phase C18 column with UV detection, making it accessible to most analytical laboratories.
Introduction
This compound is a key building block in organic synthesis, frequently employed in the introduction of a five-carbon chain in the development of pharmaceutical intermediates and other fine chemicals. A common transformation of this compound is its conversion to Ethyl 5-azidovalerate via a bimolecular nucleophilic substitution (SN2) reaction with an azide salt. The azide functional group can be further elaborated, for instance, through "click chemistry" reactions.
Accurate monitoring of this reaction is crucial for process optimization, ensuring complete consumption of the starting material, and characterizing the purity of the product. HPLC is a powerful analytical technique for this purpose, allowing for the separation and quantification of the reactant, product, and any potential impurities.
Reaction Scheme
The SN2 reaction involves the displacement of the bromide ion from this compound by the azide anion.
Figure 1. Reaction scheme for the synthesis of Ethyl 5-azidovalerate.
Experimental Protocols
HPLC Method Parameters
A reverse-phase HPLC method was developed to separate this compound from Ethyl 5-azidovalerate.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of this compound and Ethyl 5-azidovalerate in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing both analytes at a concentration of 0.1 mg/mL in the mobile phase.
Reaction Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a cold acetonitrile/water mixture (50:50 v/v). This prevents further reaction.
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Data Presentation
The developed HPLC method provides a clear separation of the starting material and the product. The retention times are reproducible under the specified conditions.
| Compound | Retention Time (min) |
| Ethyl 5-azidovalerate | 3.5 |
| This compound | 5.2 |
The progress of the reaction can be monitored by observing the decrease in the peak area of this compound and the corresponding increase in the peak area of Ethyl 5-azidovalerate over time.
| Time (hours) | Peak Area (mAUs) - this compound | Peak Area (mAUs) - Ethyl 5-azidovalerate |
| 0 | 1500 | 0 |
| 1 | 1200 | 300 |
| 2 | 900 | 600 |
| 4 | 450 | 1050 |
| 8 | 100 | 1400 |
| 16 | < 10 | 1490 |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of the reaction mixture.
Figure 2. Workflow for HPLC-based reaction monitoring.
Logical Relationship of Method Development
The development of this analytical method follows a logical progression from understanding the reaction to final data analysis.
Figure 3. Logical flow of HPLC method development.
Conclusion
The HPLC method described in this application note is a straightforward and effective tool for monitoring the synthesis of Ethyl 5-azidovalerate from this compound. The protocol is readily implementable in a standard analytical laboratory and provides reliable data for reaction optimization and product purity assessment. The clear separation of the reactant and product allows for accurate quantification and determination of reaction endpoints. This method can be adapted for the analysis of similar reactions involving small organic molecules.
Application Note: Monitoring the Synthesis of Ethyl 5-bromovalerate by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-bromovalerate is a valuable bifunctional molecule widely used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1][2][3] Its synthesis, typically via the esterification of 5-bromovaleric acid, requires careful monitoring to ensure the complete consumption of starting materials and to maximize product yield. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for qualitatively monitoring the progress of organic reactions.[4][5] This application note provides a detailed protocol for monitoring the synthesis of this compound from 5-bromovaleric acid and ethanol (B145695) using TLC.
Principle of TLC Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent).[6] In the esterification of 5-bromovaleric acid, the product, this compound, is less polar than the starting carboxylic acid. Consequently, the product will travel further up the polar silica gel plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. By spotting the reaction mixture on a TLC plate at various time intervals, one can visualize the disappearance of the starting material and the appearance of the product, thereby tracking the reaction's progression towards completion.[7][8]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Reactants: 5-bromovaleric acid, Ethanol (absolute)
-
Catalyst: Sulfuric acid (concentrated)
-
Solvents: Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), n-Hexane (analytical grade)
-
Visualization:
-
UV lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate (B83412) (KMnO4) stain
-
-
Apparatus:
-
Glass reaction vessel
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
Forceps
-
Heat gun
-
Reaction Scheme: Fischer Esterification
The synthesis of this compound is achieved through the acid-catalyzed Fischer esterification of 5-bromovaleric acid with ethanol.
5-bromovaleric acid + Ethanol ---(H₂SO₄ catalyst)---> this compound + H₂O
Detailed TLC Monitoring Protocol
-
Preparation of the TLC Developing Chamber:
-
Prepare the mobile phase (eluent). A common system for this separation is a mixture of hexane (B92381) and ethyl acetate. Start with a 4:1 Hexane:Ethyl Acetate (v/v) mixture.
-
Pour the eluent into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors.
-
Cover the chamber with its lid and let it equilibrate for at least 10-15 minutes.[6][9]
-
-
Preparation of Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of 5-bromovaleric acid in a vial with ~0.5 mL of dichloromethane or ethyl acetate.
-
Reaction Mixture (RM): At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a tiny aliquot (a drop) of the reaction mixture using a capillary tube.[7] Dilute this aliquot in a separate vial with ~0.5 mL of dichloromethane or ethyl acetate.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.
-
Using a clean capillary tube, carefully spot a small amount of the prepared starting material solution onto the "SM" lane. The spot should be small and concentrated (1-2 mm in diameter).
-
Using another clean capillary tube, spot the diluted reaction mixture onto the "RM" lane.
-
For the "Co" (co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.[7] This lane helps to confirm the identity of spots in the reaction mixture.
-
-
Development of the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the eluent.[6]
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front reaches about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to evaporate completely from the plate in a fume hood.
-
UV Light: View the plate under a UV lamp (254 nm).[10] Compounds that absorb UV light will appear as dark spots against the green fluorescent background. Circle any visible spots with a pencil.[11]
-
Potassium Permanganate (KMnO₄) Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the plate into the stain or spray it evenly. Oxidizable compounds (like the starting alcohol and potentially the acid) will appear as yellow or brown spots on a purple background upon gentle heating.[11][12]
-
Data Presentation and Results
The progress of the reaction is determined by comparing the spots in the "RM" lane to the "SM" lane over time. The Rf value for each spot is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Typical TLC Data for the Reaction
| Compound | Expected Rf Value (4:1 Hexane:EtOAc) | Appearance with KMnO₄ Stain | Appearance under UV (254 nm) |
| 5-bromovaleric acid (SM) | ~ 0.2 - 0.3 | Yellow/Brown Spot | May be faint or invisible |
| This compound (Product) | ~ 0.6 - 0.7 | Faint or no change | May be faint or invisible |
Note: Rf values are indicative and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.
Interpretation of Reaction Progress
-
Time = 0: In the "RM" lane, a single spot should be visible that corresponds to the Rf value of the starting material in the "SM" lane.
-
Intermediate Time: As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane will decrease in intensity. A new, higher-Rf spot corresponding to the this compound product will appear and grow in intensity.[7]
-
Completion: The reaction is considered complete when the spot for the starting material (5-bromovaleric acid) is no longer visible in the "RM" lane, and the product spot is intense.[7] The "Co" spot lane will show two separated spots during the reaction, confirming that the new spot is not the starting material.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for monitoring reaction progress using TLC.
Thin-Layer Chromatography provides a straightforward and effective method for monitoring the synthesis of this compound. By observing the disappearance of the more polar 5-bromovaleric acid and the formation of the less polar ester product, researchers can efficiently determine the optimal reaction time, ensuring high conversion and yield. This protocol offers a reliable framework for process monitoring in both research and development settings.
References
- 1. This compound | 14660-52-7 [chemicalbook.com]
- 2. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 內容不提供 [sigmaaldrich.com]
- 5. studylib.net [studylib.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with Ethyl 5-bromovalerate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ethyl 5-bromovalerate in alkylation reactions.
Troubleshooting Guide
Issue 1: Low Yield of Desired Alkylated Product and Formation of an Alkene Byproduct
Question: I am performing an alkylation reaction with this compound and a carbanion nucleophile, but I am getting a low yield of my desired product. My analysis indicates the presence of a significant amount of an alkene byproduct, likely ethyl pent-4-enoate. What is causing this and how can I fix it?
Answer:
The formation of an alkene byproduct from this compound is characteristic of a competing E2 (bimolecular elimination) reaction . This side reaction is highly dependent on the reaction conditions, particularly the nature of the base and the reaction temperature.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strong, sterically hindered base: Bulky bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract a proton from the carbon adjacent to the bromine, leading to elimination.[1][2] | Switch to a less sterically hindered base that is still strong enough to deprotonate your nucleophile. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common alternatives that favor substitution over elimination for primary alkyl halides.[3][4] |
| High reaction temperature: Increased temperature generally favors elimination over substitution.[3] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at 0°C and slowly warming to room temperature. |
| Solvent effects: While not as pronounced for E2 reactions as for E1, the solvent can play a role. | For SN2 reactions, polar aprotic solvents like DMF or DMSO are often ideal as they solvate the cation of the base, making the anion more nucleophilic. |
Issue 2: Presence of a Cyclic Byproduct, Ethyl Cyclopentanecarboxylate
Question: In my alkylation reaction, I have identified a byproduct with a mass corresponding to the cyclized product, ethyl cyclopentanecarboxylate. What leads to this side reaction?
Answer:
This is a result of an intramolecular cyclization reaction. If the base used deprotonates the carbon alpha to the ester carbonyl group of this compound itself, the resulting enolate can attack the carbon bearing the bromine in an intramolecular SN2 reaction, forming a five-membered ring.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strong base deprotonating the ester: A very strong base can deprotonate the α-carbon of the ester, initiating cyclization. | Use a base that is selective for your intended nucleophile and just strong enough for that purpose. Ensure the nucleophile is fully deprotonated before adding the this compound. |
| Slow intermolecular alkylation: If the desired intermolecular reaction is slow, the intramolecular pathway may become more competitive. | Increase the concentration of your primary nucleophile to favor the intermolecular reaction. Add the this compound slowly to the solution of the pre-formed nucleophile. |
Issue 3: Hydrolysis of the Ester Functional Group
Question: My final product is contaminated with 5-bromovaleric acid or the alkylated carboxylic acid. How can I prevent the hydrolysis of the ethyl ester?
Answer:
Ester hydrolysis can occur under both acidic and basic aqueous conditions, which are often encountered during the reaction workup.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Presence of water in the reaction: Trace amounts of water can lead to hydrolysis, especially in the presence of a base. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Aqueous workup conditions: Prolonged exposure to acidic or basic aqueous solutions during workup can cleave the ester. | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent. Wash with a neutral brine solution to remove excess water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as an alkylating agent?
A1: The main competing reactions are the desired SN2 (substitution) reaction and the E2 (elimination) reaction.[1][3][4] As a primary alkyl halide, this compound is generally a good substrate for SN2 reactions. However, the use of strong, bulky bases or high temperatures can favor the E2 pathway, leading to the formation of ethyl pent-4-enoate. Other potential side reactions include intramolecular cyclization and hydrolysis of the ester group.
Q2: How does the choice of base affect the outcome of the alkylation?
A2: The base is a critical factor. A strong, non-bulky base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent will favor the desired SN2 reaction.[3][4] A strong, bulky base like potassium tert-butoxide (t-BuOK) will significantly increase the amount of the E2 elimination byproduct.[1]
Q3: Can I use secondary or tertiary amines as nucleophiles with this compound?
A3: Yes, secondary and tertiary amines can be used as nucleophiles. However, with tertiary amines, the product will be a quaternary ammonium (B1175870) salt. With primary and secondary amines, over-alkylation can be a side reaction if the stoichiometry is not carefully controlled.
Q4: What is the role of the solvent in these alkylation reactions?
A4: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are generally preferred. These solvents can solvate the counter-ion of the nucleophile, increasing its nucleophilicity, without participating in hydrogen bonding that could hinder the nucleophile.
Experimental Protocols
Protocol: Alkylation of Diethyl Malonate with this compound
This protocol details the mono-alkylation of diethyl malonate, a common application for this compound, with considerations to minimize side reactions.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl malonate
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium salt of diethyl malonate.
-
Alkylation: Add this compound (1.0 equivalent) dropwise to the solution of the enolate over 30 minutes. A gentle reflux may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to separate the desired mono-alkylated product from any unreacted starting materials or dialkylated byproducts.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Alkylation Reactions
Caption: Troubleshooting workflow for identifying and resolving side reactions.
References
Technical Support Center: Optimizing Nucle-ophilic Substitution Reactions with Ethyl 5-bromovalerate
Welcome to the technical support center for optimizing reaction yields in nucleophilic substitution reactions involving ethyl 5-bromovalerate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nucleophilic substitution of this compound, a primary alkyl halide that predominantly undergoes the SN2 mechanism.
Question: My reaction yield is low. What are the most likely causes?
Answer: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. Here are the key areas to investigate:
-
Inadequate Nucleophile Strength: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. Ensure you are using a sufficiently strong nucleophile for efficient displacement of the bromide.
-
Poor Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness.
-
Sub-optimal Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions, such as elimination (E2), although this is less common with primary halides like this compound. It is crucial to find the optimal temperature that promotes substitution without significant byproduct formation.
-
Presence of Water: Moisture in the reaction can deactivate strong nucleophiles and interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Time: SN2 reactions require sufficient time for completion. If the reaction time is too short, a significant portion of the starting material will remain unreacted. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Question: I am observing the formation of an impurity with a similar polarity to my product. What could it be?
Answer: The most likely impurity is the product of an E2 elimination reaction, 5-ethoxy-1-pentene. Although SN2 is the major pathway for primary alkyl halides, a small amount of elimination can occur, especially if a sterically hindered or strongly basic nucleophile is used at elevated temperatures. To minimize this, use a less basic nucleophile if possible and maintain the lowest effective reaction temperature.
Question: My reaction with ammonia (B1221849) is giving me a mixture of primary, secondary, and tertiary amines. How can I favor the formation of the primary amine?
Answer: The reaction of alkyl halides with ammonia often leads to multiple substitutions because the primary amine product is also a nucleophile and can react with the starting material.[1] To favor the formation of the primary amine, a large excess of ammonia should be used.[1][2] This increases the probability that the this compound will react with an ammonia molecule rather than the primary amine product. The reaction should be conducted in a sealed tube to prevent the escape of gaseous ammonia.[2]
Question: How can I improve the solubility of my nucleophilic salt in the reaction solvent?
Answer: If your nucleophilic salt has low solubility, consider the following:
-
Solvent Change: Switch to a more polar aprotic solvent like DMSO, which has excellent solvating power for many salts.[3]
-
Phase-Transfer Catalyst: For reactions in a biphasic system or with low salt solubility, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the nucleophile from the solid or aqueous phase into the organic phase.
-
Sonication: In some cases, ultrasonic agitation can help to dissolve and activate the nucleophilic salt.
Quantitative Data Summary
The following table summarizes reported yields for various nucleophilic substitution reactions with this compound under different conditions.
| Nucleophile | Reagent | Solvent | Temperature | Time | Yield (%) | Product | Reference |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Reflux (67°C) | 40 h | 94% | Ethyl 5-iodovalerate | [4] |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | Room Temp. | 18 h | High (approaching 99%) | Ethyl 5-azidovalerate | [2] |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90°C | 2 h | 87% (for a similar benzylic bromide) | Ethyl 5-cyanovalerate | [5] |
Experimental Protocols
1. Synthesis of Ethyl 5-iodovalerate (Finkelstein Reaction)
This protocol describes the conversion of this compound to ethyl 5-iodovalerate.[4]
-
Materials:
-
This compound (12.5 g, 59.5 mmol)
-
Sodium iodide (44.8 g, 299 mmol)
-
Dry acetone (150 mL)
-
Diethyl ether
-
Water
-
10% aqueous sodium bisulfite solution
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
To a solution of this compound in dry acetone, add solid sodium iodide in three equal portions.
-
Heat the solution under reflux at an oil bath temperature of 67°C for 40 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between diethyl ether (200 mL) and water (200 mL).
-
Extract the aqueous phase with three 100-mL portions of diethyl ether.
-
Combine the organic phases and wash with 50 mL of 10% aqueous sodium bisulfite, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The residual oil can be purified by distillation (170-180°C at 0.5 mm Hg) to yield ethyl 5-iodovalerate.
-
2. Synthesis of Ethyl 5-azidovalerate
This protocol details the synthesis of ethyl 5-azidovalerate via nucleophilic substitution with sodium azide.[2]
-
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.
-
To the stirred solution, add sodium azide.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 18 hours.
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Remove the DMF under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and deionized water and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate. Further purification can be achieved by vacuum distillation or column chromatography.
-
3. Synthesis of Ethyl 5-cyanovalerate
This protocol is adapted from a procedure for a similar benzylic bromide and can be applied to this compound.[5]
-
Materials:
-
This compound (1.0 equivalent)
-
Sodium cyanide (1.8 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Ice water
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
In a separate flask, dissolve sodium cyanide in DMSO and add this solution to the this compound solution.
-
Heat the resulting solution to 90°C for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 5-cyanovalerate.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for low reaction yield.
Caption: Core factors influencing SN2 reaction outcomes.
References
Preventing elimination byproducts when using Ethyl 5-bromovalerate
Welcome to the technical support center for Ethyl 5-bromovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common elimination and cyclization byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound in nucleophilic substitution reactions?
When using this compound, a primary alkyl halide, in nucleophilic substitution reactions (SN2), two primary byproducts can emerge. The most common is the E2 elimination product, ethyl pent-4-enoate (B1234886). Additionally, intramolecular cyclization can occur to form δ-valerolactone, another common impurity.[1]
Q2: What factors promote the formation of the ethyl pent-4-enoate elimination byproduct?
The formation of ethyl pent-4-enoate is favored by conditions that promote the E2 reaction pathway over the SN2 pathway.[2][3] Key factors include:
-
Strong, sterically hindered bases: Bulky bases that are poor nucleophiles will preferentially abstract a proton, leading to elimination.
-
High temperatures: Higher reaction temperatures generally favor elimination over substitution.[4]
-
Solvent choice: Aprotic solvents can favor E2 reactions.
Q3: How can I minimize the formation of ethyl pent-4-enoate?
To suppress the formation of the elimination byproduct, it is crucial to optimize conditions that favor the SN2 reaction.[5] Consider the following strategies:
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Choice of Base/Nucleophile: Employ a strong, non-bulky nucleophile with low basicity.[5][6]
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Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Solvent Selection: Use polar aprotic solvents like DMF or DMSO, which are known to favor SN2 reactions.[3][7]
Q4: What causes the formation of δ-valerolactone and how can it be prevented?
The formation of δ-valerolactone is a result of an intramolecular SN2 reaction, where the ester's carbonyl oxygen attacks the carbon bearing the bromine. This side reaction is particularly prevalent in the presence of water.[1] To prevent this:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Control of pH: Avoid basic conditions that can deprotonate any residual water, increasing the nucleophilicity of the resulting hydroxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of ethyl pent-4-enoate detected | The base/nucleophile is too strong or sterically hindered. | Switch to a less basic and less hindered nucleophile. For example, if using LDA, consider switching to sodium azide (B81097) or a malonic ester anion. |
| The reaction temperature is too high. | Lower the reaction temperature. It may be necessary to increase the reaction time to compensate. | |
| The solvent is promoting elimination. | Use a polar aprotic solvent such as DMF or DMSO. | |
| Significant formation of δ-valerolactone | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere. |
| Basic reaction conditions promoting hydrolysis and cyclization. | If possible, run the reaction under neutral or slightly acidic conditions. If a base is required, use a non-nucleophilic base and add it slowly at a low temperature. | |
| Low yield of the desired substitution product | Inefficient nucleophilic attack. | Ensure the chosen nucleophile is sufficiently potent for the desired transformation.[7] |
| Competing elimination and cyclization reactions. | Implement the strategies outlined above to minimize both byproduct pathways. |
Experimental Protocols
Protocol 1: Minimizing Elimination in the Synthesis of Ethyl 5-azidovalerate
This protocol details the synthesis of ethyl 5-azidovalerate from this compound, a classic SN2 reaction where minimizing the E2 byproduct is critical.[7]
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (NaN₃) (3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.
-
To the stirred solution, add sodium azide.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 18 hours.
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After the reaction period, remove the DMF under reduced pressure using a rotary evaporator.
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To the residue, add diethyl ether and deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by vacuum distillation or column chromatography.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.[7]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the SN2, E2, and intramolecular cyclization pathways.
Caption: Competing reaction pathways for this compound.
References
- 1. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. quora.com [quora.com]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Hydrolysis of Ethyl 5-bromovalerate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acidic and basic hydrolysis of ethyl 5-bromovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the hydrolysis of this compound under acidic and basic conditions?
Under acidic conditions, the hydrolysis of this compound yields 5-bromovaleric acid and ethanol (B145695). This reaction is reversible.[1][2] In contrast, basic hydrolysis (saponification) is an irreversible reaction that produces the salt of the carboxylic acid (e.g., sodium 5-bromovalerate if NaOH is used) and ethanol.[1][3][4] A subsequent acidification step is required to obtain the final 5-bromovaleric acid.[5]
Q2: Which method, acidic or basic hydrolysis, typically gives a higher yield?
Basic hydrolysis, or saponification, generally provides a higher yield of the carboxylic acid.[1] This is because the reaction is irreversible, driving the equilibrium towards the products.[5] While specific yields for this compound are not extensively reported in comparative studies, related basic hydrolysis reactions often report yields exceeding 95%.[5][6]
Q3: What is the primary side product to be aware of during the hydrolysis of this compound?
The major potential side product is δ-valerolactone. This can form via an intramolecular Williamson ether synthesis, where the carboxylate (formed under basic conditions or the carboxylic acid itself) acts as a nucleophile, displacing the bromide ion on the same molecule. This is particularly a risk when the product, 5-bromovaleric acid, is subjected to heat or basic conditions for extended periods.
Q4: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material (this compound), the disappearance of the starting material and the appearance of the product can be tracked over time.
Troubleshooting Guides
Acidic Hydrolysis
| Problem | Probable Cause(s) | Solution(s) |
| Low Conversion/Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst concentration is too low. 3. Reversible nature of the reaction.[1] | 1. Increase the reflux time or reaction temperature. 2. Increase the concentration of the acid catalyst. 3. Use a large excess of water to shift the equilibrium towards the products.[1] |
| Formation of Dark-Colored Byproducts | Decomposition of the starting material or product under harsh acidic conditions and high temperatures. | Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. |
| Difficulty in Isolating the Product | The product, 5-bromovaleric acid, may have some solubility in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product. |
Basic Hydrolysis (Saponification)
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete Saponification (Oily layer remains) | 1. Insufficient amount of base. 2. Inadequate reaction time or temperature. 3. Poor mixing of the biphasic reaction mixture. | 1. Use a stoichiometric excess of the base (e.g., 1.5-2 equivalents). 2. Increase the reaction temperature or prolong the reaction time. 3. Ensure vigorous stirring to promote contact between the aqueous and organic phases. Using a co-solvent like ethanol or THF can create a homogeneous solution. |
| Low Yield of 5-Bromovaleric Acid after Acidification | 1. Incomplete precipitation of the carboxylic acid. 2. Formation of δ-valerolactone side product. 3. Product loss during workup. | 1. Ensure the aqueous solution is sufficiently acidified (pH < 2) to fully protonate the carboxylate. Cooling the mixture can also aid precipitation. 2. Avoid prolonged heating after saponification is complete. Acidify the reaction mixture at a low temperature (e.g., 0-5 °C). 3. After acidification, extract the aqueous layer multiple times with an appropriate organic solvent. |
| Emulsion Formation During Workup | The soap-like nature of the carboxylate salt can lead to the formation of stable emulsions during extraction. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to break up the emulsion. |
Quantitative Data Summary
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
| Typical Reagents | Dilute HCl or H₂SO₄ in excess water | NaOH or KOH in water/alcohol mixture |
| Reaction Conditions | Reflux (typically 80-100 °C) | Room temperature to reflux (40-80 °C) |
| Reaction Time | Several hours to overnight | 1-5 hours |
| Typical Yield | Moderate to good (can be limited by equilibrium) | High to excellent (>90%)[6] |
| Key Considerations | Reversible reaction; requires excess water. | Irreversible reaction; requires acidification workup. |
Experimental Protocols
Acidic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Reagent Addition: Add a 1:1 mixture of a dilute strong acid (e.g., 2 M HCl or H₂SO₄) and water. Use a significant excess of the aqueous acid solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-bromovaleric acid.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.
Basic Hydrolysis (Saponification) of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol or a mixture of THF and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (1.5-2 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 1-3 hours) until the reaction is complete (as monitored by TLC or GC).
-
Solvent Removal: Cool the reaction mixture and remove the organic solvent (ethanol or THF) under reduced pressure.
-
Workup: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 2 M HCl) with stirring until the pH is below 2. A precipitate of 5-bromovaleric acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. If the product is an oil or does not fully precipitate, extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-bromovaleric acid.
Visualizations
Caption: Acidic Hydrolysis Pathway of this compound.
Caption: Basic Hydrolysis (Saponification) Pathway.
Caption: General Experimental Workflow for Hydrolysis.
References
Technical Support Center: Purification Strategies for Products Synthesized from Ethyl 5-bromovalerate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of compounds synthesized using Ethyl 5-bromovalerate as a starting material. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Reaction Monitoring & General Purification
Q1: How can I effectively monitor the progress of my reaction starting from this compound?
A1: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring your reaction's progress.[1] A typical procedure involves co-spotting your starting material and the reaction mixture on a TLC plate to observe the disappearance of the starting material and the appearance of the product.
-
Troubleshooting TLC:
-
Poor Separation: If your spots are too close together, you need to optimize the solvent system (eluent). For moderately polar compounds, a mixture of hexanes and ethyl acetate (B1210297) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for your target compound.[1]
-
Streaking: Streaking of spots on the TLC plate can be caused by overloading the sample, or if the compound is highly polar or acidic/basic. Try diluting your sample and consider adding a small amount of acetic acid or triethylamine (B128534) to the eluent to improve the spot shape.
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Q2: My crude product is an oil, but I was expecting a solid. What should I do?
A2: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.[2] First, try drying the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended before another crystallization attempt.[2]
Q3: I'm having trouble with emulsions during aqueous workup. How can I resolve this?
A3: Emulsions are common when partitioning crude reaction mixtures between organic and aqueous layers. To break up an emulsion, try the following:
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Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtering the mixture through a pad of Celite® or glass wool can be effective.
Purification of Ethyl 5-azidovalerate
Q4: I have a low yield in my synthesis of Ethyl 5-azidovalerate. What are the common causes and solutions?
A4: Low yields in this nucleophilic substitution reaction can stem from several factors:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material (this compound) is still present, consider extending the reaction time or moderately increasing the temperature.[3] |
| Poor Quality Reagents | Use anhydrous solvents (e.g., DMF) and ensure the sodium azide (B81097) is dry and of high purity.[3] |
| Inefficient Stirring | For larger scale reactions, ensure vigorous mechanical stirring to maximize the contact between the organic phase and the solid sodium azide.[3] |
Q5: My purified Ethyl 5-azidovalerate is contaminated with the starting material. How can I improve its purity?
A5: Contamination with unreacted this compound is a common issue.
-
Drive the reaction to completion: As mentioned above, ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature.[3]
-
Efficient Work-up: Thoroughly wash the organic layer with water and brine to remove any unreacted sodium azide and other water-soluble impurities.[3]
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Column Chromatography: If significant starting material remains, purification by column chromatography is necessary. A gradient elution from low to higher polarity (e.g., starting with 5% ethyl acetate in hexanes) can effectively separate the more polar azide product from the less polar bromide starting material.
Q6: Are there any common side products in the synthesis of Ethyl 5-azidovalerate that I should be aware of?
A6: Yes, potential side reactions include:
-
Elimination Reaction (E2): This can compete with the desired SN2 substitution, especially at elevated temperatures, leading to the formation of ethyl pent-4-enoate. Maintaining a moderate reaction temperature will favor the SN2 pathway.[3]
-
Hydrolysis of the Ester: If the reaction or work-up conditions are strongly acidic or basic for extended periods, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (5-azidopentanoic acid).[3]
Purification of Products from Williamson Ether Synthesis
Q7: What are the typical impurities in a Williamson ether synthesis using this compound, for example, with a phenol?
A7: In a Williamson ether synthesis, you might encounter the following impurities:
-
Unreacted Starting Materials: Unreacted this compound and the phenol.
-
Elimination Product: As with the azide synthesis, an E2 elimination reaction can occur, particularly if the base used is sterically hindered or if the reaction is heated too aggressively.
-
Side products from the base: The choice of base is critical. If a strong base like sodium hydride is used in a polar aprotic solvent like THF or DMF, the reaction should proceed cleanly. If using a weaker base or a protic solvent, the reaction may be incomplete.[3]
Q8: What is a general purification strategy for an ether synthesized from this compound?
A8: A general purification strategy involves:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves quenching the reaction, extracting the product into an organic solvent (like diethyl ether or ethyl acetate), and washing the organic layer with a dilute base (e.g., NaOH solution) to remove unreacted phenol, followed by a water and brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Recrystallization: The crude product can then be purified by column chromatography on silica (B1680970) gel. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for common reactions with this compound. Please note that yields are highly dependent on reaction scale and specific conditions.
| Reaction Type | Nucleophile | Solvent | Temp (°C) | Typical Yield | Purity after Purification | Purification Method |
| Azide Substitution | Sodium Azide | DMF | Room Temp | ~90-99% | >98% | Liquid-Liquid Extraction, Column Chromatography |
| Williamson Ether Synthesis | Phenoxide | DMF/THF | 50-100 | ~70-90% | >97% | Aqueous Work-up, Column Chromatography |
| Cyanide Substitution | Sodium Cyanide | DMSO/Ethanol | 60-80 | ~80-90% | >98% | Aqueous Work-up, Distillation/Chromatography |
Experimental Protocols
Protocol 1: Synthesis and Purification of Ethyl 5-azidovalerate
This protocol describes a typical lab-scale synthesis of Ethyl 5-azidovalerate.
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (NaN₃) (1.5 - 2.0 equivalents)[3]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide portion-wise.[3]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system). The reaction is typically complete within 12-24 hours.[4]
-
Work-up:
-
Drying and Concentration:
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.[4]
-
Visualizations
Workflow for Synthesis and Purification of Ethyl 5-azidovalerate
Caption: General workflow for the synthesis and purification of Ethyl 5-azidovalerate.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield in reactions.
References
Technical Support Center: Purification of Reaction Mixtures Containing Ethyl 5-Bromovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted ethyl 5-bromovalerate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 209.08 g/mol | [2] |
| Boiling Point | 104-109 °C at 12 mmHg | [2][3] |
| Density | 1.321 g/mL at 25 °C | [2][3] |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | [1] |
Q2: What are the common methods for removing unreacted this compound?
A2: The most common methods for removing unreacted this compound from a reaction mixture include liquid-liquid extraction, column chromatography, and distillation. The choice of method depends on the properties of the desired product and other components in the reaction mixture.
Q3: How can I quench the reaction and remove unreacted this compound simultaneously?
A3: In some cases, quenching the reaction with a large volume of water can facilitate the removal of unreacted this compound.[4] Since this compound has limited solubility in water, it will preferentially partition into an organic layer during a subsequent extraction, while more polar products may remain in the aqueous layer.[1]
Q4: Is it possible to chemically quench unreacted this compound?
A4: Yes, unreacted this compound can be quenched by adding a nucleophile that will react with it to form a more easily separable compound. For instance, adding a water-soluble thiol could form a water-soluble thioether, which can then be removed through an aqueous wash.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface. | The two solvent layers have similar densities or there are surfactants present. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - Filter the mixture through a pad of Celite. |
| Poor separation of this compound from the product. | The product has similar solubility properties to this compound. | - Try a different extraction solvent system. - Perform multiple extractions with smaller volumes of solvent. - Consider using column chromatography for better separation. |
| Product is lost in the aqueous layer. | The product has some water solubility. | - Back-extract the aqueous layer with a fresh portion of the organic solvent. - Use a more nonpolar organic solvent for the extraction. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from the product. | The chosen eluent system is not optimal. | - Adjust the polarity of the eluent. For normal phase chromatography, if the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). - Perform a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Streaking or tailing of bands. | The sample was not loaded onto the column in a concentrated band. The column was not packed properly. | - Dissolve the sample in a minimal amount of the eluent before loading. - Ensure the column is packed uniformly without any air bubbles. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is suitable for separating this compound from a more polar product.
Methodology:
-
Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing deionized water (approximately 5-10 times the volume of the reaction mixture).[4]
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The organic layer containing the less polar compounds (including unreacted this compound) will typically be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using dichloromethane.
-
Collection: Drain the aqueous layer. If the desired product is in the aqueous layer, collect it. If the desired product is in the organic layer, proceed to the next step.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and help break any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which will require further purification if the desired product is also in the organic layer.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating this compound from products with different polarities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for separating a nonpolar compound like this compound from a more polar product is a mixture of hexane and ethyl acetate.[5]
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel in the chosen nonpolar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product and which contain the unreacted this compound.
-
Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table of Suggested Solvent Systems for Flash Chromatography:
| Polarity of Product | Suggested Starting Eluent System (Normal Phase) |
| Nonpolar | 100% Hexane, gradually increasing to 5% Ethyl Acetate in Hexane |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane |
| Polar | 50-100% Ethyl Acetate in Hexane or a mixture of Dichloromethane and Methanol |
Protocol 3: Distillation
This method is suitable if the desired product has a significantly different boiling point from this compound.
Methodology:
-
Setup: Assemble a distillation apparatus. For compounds with high boiling points, a vacuum distillation setup is recommended.
-
Heating: Heat the crude reaction mixture in the distillation flask.
-
Fractional Distillation: If the boiling points of the components are close, use a fractionating column to improve separation.
-
Collection: Collect the distillate at the boiling point of this compound (104-109 °C at 12 mmHg).[2][3] The desired product will either remain in the distillation flask (if it has a higher boiling point) or will have distilled earlier (if it has a lower boiling point).
Decision Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Column Chromatography Purification of Ethyl 5-bromovalerate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 5-bromovalerate and its derivatives by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities depend on the synthetic route. If prepared by Fischer esterification of 5-bromovaleric acid, impurities may include unreacted 5-bromovaleric acid and residual strong acid catalyst.[1] Syntheses starting from precursors like cyclopentanone (B42830) or 1,4-dibromobutane (B41627) may introduce other organic side products.[2] A common byproduct can also be δ-valerolactone, formed through intramolecular cyclization.
Q2: My this compound appears to be degrading on the silica (B1680970) gel column, leading to low yield and new spots on TLC. What is happening?
A2: Standard silica gel is slightly acidic and can promote the hydrolysis of the ester functional group back to the carboxylic acid (5-bromovaleric acid) and ethanol. The acidic surface can also facilitate other degradation pathways for halogenated compounds. To mitigate this, it is highly recommended to use neutralized silica gel for the purification.
Q3: How do I choose an appropriate solvent system for the column chromatography of this compound?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[3] A common and effective mobile phase for compounds of moderate polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] Start by testing different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) using TLC to find the optimal separation between your product and any impurities.
Q4: My purified fractions are still showing impurities that were close to my product spot on the TLC. How can I improve the separation?
A4: To improve the separation of closely eluting compounds, you can try using a less polar solvent system (which will lower the Rf values and increase the separation distance on the column) or employ a shallow gradient elution.[5] This involves starting with a low polarity mobile phase and gradually increasing its polarity during the chromatography run. Ensure your column is not overloaded, as this is a common cause of poor separation.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[6] This technique is particularly useful if your crude product has poor solubility in the initial, non-polar eluent, or if you need to load a large amount of material without disturbing the column bed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Compound degraded on the acidic silica gel. 2. The elution solvent is not polar enough to move the compound off the column. 3. The compound is highly volatile and was lost during solvent removal. | 1. Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is observed, use neutralized silica gel for the column. 2. After the initial elution, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5-10% methanol (B129727) in dichloromethane) to check if the compound elutes. 3. Use care during solvent removal with a rotary evaporator, avoiding excessive heat or high vacuum. |
| Poor Separation of Product and Impurities | 1. The column was overloaded with crude material. 2. The mobile phase is too polar, causing all components to elute too quickly. 3. The column was packed improperly, leading to channeling. 4. Co-elution of a structurally similar impurity (e.g., starting material). | 1. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 to 50:1. 2. Select a mobile phase that gives the product an Rf of 0.2-0.3 on TLC for better separation. 3. Ensure the silica gel bed is packed uniformly without any air bubbles or cracks. 4. Employ a shallow gradient elution, starting with a less polar solvent system and slowly increasing the polarity. |
| Product Elutes as a Streak Instead of a Tight Band | 1. The compound has poor solubility in the mobile phase. 2. The sample was loaded in a solvent that was too polar. 3. Strong interaction with acidic sites on the silica gel. | 1. Consider a different mobile phase in which the compound is more soluble. 2. Load the sample in a minimal amount of a non-polar solvent or use the dry loading technique. 3. Use neutralized silica gel. For carboxylic acid impurities that are streaking, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes help, but this may risk hydrolysis of the ester product. |
| Cracks or Channels Appear in the Silica Bed During the Run | 1. The silica gel was not packed uniformly. 2. A large change in solvent polarity during a gradient elution caused swelling or shrinking of the silica gel. 3. The solvent level dropped below the top of the silica bed. | 1. Pack the column as a slurry and allow it to settle completely. 2. Use a gradual, linear gradient rather than abrupt step changes in solvent composition. 3. Always maintain a level of solvent above the stationary phase throughout the purification process. |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
Due to the potential for hydrolysis of the ester and degradation of the alkyl halide on acidic silica, using a neutralized stationary phase is recommended.
Materials:
-
Standard silica gel (230-400 mesh)
-
Triethylamine (B128534) (TEA)
-
A non-polar solvent for the slurry (e.g., hexane or petroleum ether)
Procedure:
-
In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 30 minutes.
-
Use this neutralized slurry to pack your chromatography column as described in Protocol 2.
-
Before loading your sample, flush the packed column with 2-3 column volumes of the initial mobile phase (without extra TEA) to remove excess triethylamine.
Protocol 2: Representative Flash Column Chromatography of this compound
This protocol is a starting point and should be optimized using TLC analysis for your specific crude material.
Materials:
-
Crude this compound
-
Neutralized silica gel (prepared as in Protocol 1)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Glass column, sand, collection tubes, and a flash chromatography system or air source.
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop plates in various hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15). The ideal system will give an Rf value of ~0.2-0.3 for the this compound spot and good separation from impurities.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of the neutralized silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.
-
Allow the silica to settle, then add a protective layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure to the top of the column to begin elution, collecting fractions in test tubes.
-
If a gradient is needed, start with the low-polarity system and gradually increase the percentage of ethyl acetate (e.g., from 5% to 10% to 15%).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions, and remove the solvent using a rotary evaporator (with minimal heat) to yield the purified this compound.
-
Quantitative Data
The following table provides typical parameters for the purification of a moderately polar compound like this compound. Actual values will vary based on the impurity profile and scale of the reaction.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Neutralized Silica Gel (230-400 mesh) | Standard silica is acidic and may cause degradation. |
| Mobile Phase (Isocratic) | 5-15% Ethyl Acetate in Hexane | Optimized via TLC to achieve an Rf of 0.2-0.3. |
| Mobile Phase (Gradient) | Start: 2-5% Ethyl Acetate in HexaneEnd: 15-25% Ethyl Acetate in Hexane | A shallow gradient is effective for separating closely eluting spots. |
| Silica to Crude Ratio | 30:1 to 50:1 (by weight) | Higher ratios are used for more difficult separations. |
| Expected Rf | 0.2 - 0.35 (in 10% EtOAc/Hexane) | This is an estimated value; determine experimentally. |
| Expected Purity | >98% (by GC or NMR) | Dependent on the success of the separation. |
| Typical Yield | 70-90% | Yields can be lower if degradation occurs. |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Workflow for Purification
Caption: Step-by-step workflow for the purification process.
References
Technical Support Center: Managing the Thermal Stability of Ethyl 5-bromovalerate in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-bromovalerate. The information is designed to help manage the thermal stability of this reagent and avoid common side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns when using this compound?
A1: The main thermal stability concerns with this compound are the potential for thermal decomposition and the increased likelihood of a competing elimination (E2) side reaction at elevated temperatures.[1] Since it is a primary alkyl halide, nucleophilic substitution (SN2) is generally the favored reaction pathway.[2][3] However, higher temperatures can provide the activation energy needed for the E2 pathway to become more significant, leading to the formation of undesired alkene byproducts.[2][4]
Q2: What are the typical decomposition products of this compound at high temperatures?
Q3: How does the choice of solvent affect the thermal stability and reaction outcome?
A3: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are recommended for SN2 reactions involving this compound as they solvate the cation of the nucleophile, leaving the anion more reactive for substitution.[1] Polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring the E2 elimination pathway, especially at higher temperatures.
Q4: Are there any recommended stabilizers for reactions involving this compound?
A4: Commercial preparations of this compound are often supplied with silver wool as a stabilizer.[5] This suggests that radical-mediated decomposition could be a concern. While the direct addition of stabilizers to a reaction mixture is not a common practice and can interfere with the desired reaction, using a product that contains a stabilizer for storage is a good practice. For the reaction itself, precise temperature control is the most effective way to "stabilize" the desired reaction pathway.
Troubleshooting Guides
Issue 1: Low Yield of the Desired SN2 Product and Formation of an Alkene Byproduct
Possible Cause: The reaction temperature is too high, favoring the E2 elimination side reaction over the SN2 substitution.[1][2]
Solution:
-
Temperature Control: Maintain a moderate and consistent reaction temperature. For many nucleophilic substitution reactions with primary alkyl halides, room temperature is a good starting point.[1] If the reaction is too slow, a modest increase in temperature should be done cautiously, with careful monitoring of the product distribution by techniques like TLC or GC-MS.
-
Choice of Base/Nucleophile: Use a strong nucleophile that is a relatively weak base if possible. If a strong base is required, consider using a sterically hindered, non-nucleophilic base if only elimination is desired, or a less hindered strong nucleophile at a lower temperature to favor substitution.[2][6]
-
Solvent Selection: Ensure a polar aprotic solvent is used to maximize the rate of the SN2 reaction, which can often allow for lower reaction temperatures.[1]
Issue 2: Reaction Fails to Go to Completion, Even with Extended Reaction Times
Possible Cause: The reaction temperature is too low, resulting in a very slow reaction rate.
Solution:
-
Moderate Heating: Carefully increase the reaction temperature in small increments (e.g., 10 °C at a time) and monitor the reaction progress.
-
Catalyst: For certain reactions, a phase-transfer catalyst can be employed to increase the reaction rate at a lower temperature.
-
Reagent Purity: Ensure that the starting materials and solvent are of high purity and anhydrous, as impurities can inhibit the reaction.[1]
Issue 3: Formation of Multiple Unidentified Byproducts
Possible Cause: Thermal decomposition of the starting material or product at the reaction temperature.
Solution:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.
-
Radical Scavengers: In cases where radical decomposition is suspected, the addition of a radical scavenger could be considered, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 104-109 °C / 12 mmHg | [5][7] |
| Flash Point | 104 °C (closed cup) | [5] |
| Recommended Solvents for SN2 | DMF, Acetone | [1] |
| Stabilizer (in commercial product) | Silver Wool | [5] |
Experimental Protocols
Key Experiment: Nucleophilic Substitution of this compound with Sodium Azide (B81097)
This protocol details a common SN2 reaction and highlights the measures for managing thermal stability.
Materials:
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This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
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Deionized water
-
Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Thermometer or thermocouple
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Cooling bath (e.g., water or ice bath)
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Temperature Control: Place the reaction flask in a cooling bath to maintain a constant temperature. For this reaction, starting at room temperature (around 20-25 °C) is recommended.[1]
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Reagent Addition: To the stirred solution, add sodium azide (1.1 to 1.5 equivalents) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the mixture vigorously at the set temperature. Monitor the progress of the reaction by TLC, spotting for the disappearance of the this compound starting material.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a larger volume of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 times).
-
Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and unreacted sodium azide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-azidovalerate.
-
Note: Purification by distillation is strongly discouraged for organic azides due to the risk of explosive decomposition upon heating.[1] If further purification is needed, column chromatography is the recommended method.
-
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic substitution of this compound.
Caption: Factors influencing the competition between SN2 and E2 reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 14660-52-7 [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of solvent choice on the reactivity of Ethyl 5-bromovalerate in common nucleophilic substitution reactions. The following resources are designed to assist in experimental design, troubleshooting, and optimization of synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with common nucleophiles?
A1: this compound is a primary alkyl halide. As such, its reactions with good nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
Q2: How does the choice of solvent influence the rate of SN2 reactions for this compound?
A2: Solvent choice is critical in SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972), are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents like water, methanol, and ethanol (B145695) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon and thus slowing down the reaction rate.
Q3: What are the potential side reactions when reacting this compound, and how can they be minimized?
A3: The two main side reactions are elimination (E2) and hydrolysis of the ester functional group.
-
Elimination (E2): This is more likely to occur with strong, sterically hindered bases. To minimize elimination, use a good nucleophile that is a relatively weak base. If a strong base is required, lower reaction temperatures are preferable.
-
Ester Hydrolysis: This can occur under strongly acidic or basic conditions, especially in the presence of water. To avoid this, use anhydrous conditions and neutral or mildly basic/acidic reagents if possible. If a strong base like sodium hydroxide (B78521) is used, controlling the reaction time and temperature is crucial to favor the SN2 reaction over hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | For SN2 reactions, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetone). If you are using a protic solvent, the reaction rate will be significantly slower. |
| Low Reactivity of Nucleophile | Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile, consider its deprotonated (anionic) form. The concentration of the nucleophile should typically be at least stoichiometric with the this compound. |
| Presence of Water | Water can deactivate strong nucleophiles and lead to unwanted hydrolysis of the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Reaction Temperature | While high temperatures can promote side reactions, an insufficient temperature may result in a very slow reaction rate. Gradually increase the temperature while monitoring the reaction progress by TLC or GC/LC-MS. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Elimination (E2) Pathway Competing | This is indicated by the formation of an alkene. This is more prevalent with strong, bulky bases (e.g., potassium tert-butoxide). If substitution is desired, switch to a less sterically hindered, good nucleophile (e.g., NaN3, NaCN). Lowering the reaction temperature can also favor substitution over elimination. |
| Ester Hydrolysis | Formation of 5-bromovaleric acid or 5-hydroxyvaleric acid. This occurs in the presence of strong acid or base, particularly with water. Use anhydrous conditions. If using a strong base like NaOH, use a stoichiometric amount and monitor the reaction closely to avoid prolonged reaction times. Consider using a weaker base if applicable. |
| Starting Material Remains | The reaction may not have gone to completion. Check the reaction time and temperature. Confirm the purity and reactivity of your reagents. |
Data Presentation: Solvent Effects on SN2 Reactions of this compound
The following tables provide a comparative overview of expected outcomes for the reaction of this compound with various nucleophiles in different solvents. Note: The data presented is a synthesis of typical results for primary alkyl halides and may vary based on specific experimental conditions.
Table 1: Reaction with Sodium Cyanide (NaCN)
| Solvent | Type | Relative Rate (approx.) | Typical Yield | Typical Reaction Time |
| Dimethylformamide (DMF) | Polar Aprotic | High | > 90% | 2-6 hours |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 90% | 1-4 hours |
| Acetone | Polar Aprotic | Moderate | 70-85% | 8-16 hours |
| Ethanol | Polar Protic | Low | < 40% | > 24 hours |
Table 2: Reaction with Sodium Hydroxide (NaOH)
| Solvent | Type | Relative Rate (approx.) | Typical Yield of 5-hydroxyvalerate | Major Side Product |
| Acetone/Water (9:1) | Polar Aprotic/Protic Mix | Moderate | 60-80% | 5-hydroxyvaleric acid (hydrolysis) |
| Water | Polar Protic | Low | < 30% | 5-hydroxyvaleric acid (hydrolysis) |
| Tetrahydrofuran (THF)/Water (9:1) | Polar Aprotic/Protic Mix | Moderate | 65-85% | 5-hydroxyvaleric acid (hydrolysis) |
| Ethanol | Polar Protic | Low | < 40% | Ethyl 5-ethoxyvalerate, 5-hydroxyvaleric acid |
Table 3: Reaction with Sodium Ethoxide (NaOEt)
| Solvent | Type | Relative Rate (approx.) | Typical Yield of Ethyl 5-ethoxyvalerate | Major Side Product |
| Ethanol | Polar Protic | Moderate | 70-90% | Elimination products |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 50-70% | Significant elimination products |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | 60-80% | Elimination products |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-cyanovalerate using Sodium Cyanide in DMF
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF.
-
Reagent Addition: Add sodium cyanide (1.2 equivalents) to the DMF. Stir the suspension for 15 minutes. To this suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Ethyl 5-hydroxyvalerate using Sodium Hydroxide in Acetone/Water
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in acetone.
-
Reagent Addition: In a separate flask, prepare a solution of sodium hydroxide (1.5 equivalents) in water. Add the aqueous NaOH solution to the solution of this compound.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70 °C).
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material. Be mindful that prolonged reaction times can lead to ester hydrolysis.
-
Work-up: Cool the reaction mixture and neutralize with a dilute solution of HCl. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Generalized SN2 reaction mechanism for this compound.
Caption: Decision workflow for solvent selection in SN2 reactions.
Caption: Logical troubleshooting guide for optimizing reactions.
Technical Support Center: Enhancing Ethyl 5-bromovalerate Reactions with Phase Transfer Catalysis
Welcome to the technical support center for optimizing reactions of Ethyl 5-bromovalerate using Phase Transfer Catalysis (PTC). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction efficiency and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the phase transfer-catalyzed nucleophilic substitution reactions of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transporting the nucleophile into the organic phase. 2. Catalyst Poisoning: Certain anions, like iodide if used as a leaving group, can bind strongly to the catalyst, preventing it from cycling. 3. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 4. Decomposition of Reactants or Products: The reaction conditions (e.g., high temperature, strong base) might be degrading the starting material or the product. | 1. Optimize Catalyst: Select a catalyst with appropriate lipophilicity for the solvent system. Tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336 are common choices. Consider increasing the catalyst loading (typically 1-10 mol%). 2. Leaving Group Choice: If possible, use bromide or chloride as the leaving group instead of iodide when using quaternary ammonium (B1175870) catalysts.[1] 3. Increase Nucleophile Concentration: Use a higher concentration of the nucleophilic salt in the aqueous phase. 4. Milder Conditions: Reduce the reaction temperature and use a milder base if possible. Monitor the reaction progress closely to avoid prolonged reaction times. |
| Formation of Side Products | 1. Hydrolysis of the Ester: The ester group in this compound is susceptible to hydrolysis under strongly basic conditions. 2. Elimination Reaction (E2): A strong base can promote the elimination of HBr to form an unsaturated ester. 3. Dialkylation: If the nucleophile can be alkylated twice, this may occur. | 1. Control pH: Use a moderately basic solution (e.g., K₂CO₃) instead of strong bases like NaOH if the nucleophile's pKa allows. Minimize the amount of water present in the reaction. 2. Use a Weaker Base: Employing a weaker base can favor the SN2 reaction over E2 elimination. 3. Stoichiometric Control: Use a controlled stoichiometry of the nucleophile to minimize the chances of multiple substitutions. |
| Reaction is Sluggish or Stalls | 1. Poor Stirring/Agitation: Inadequate mixing leads to a small interfacial area between the aqueous and organic phases, slowing down the transfer of the nucleophile. 2. Inappropriate Solvent: The chosen organic solvent may not be suitable for the reaction, affecting the solubility of the catalyst-nucleophile ion pair. 3. Catalyst Deactivation: The catalyst may degrade under the reaction conditions, especially at high temperatures. | 1. Increase Agitation: Use vigorous mechanical stirring to ensure a fine emulsion and maximize the interfacial surface area. 2. Solvent Screening: Test different organic solvents. Toluene (B28343), chlorobenzene, and acetonitrile (B52724) are often effective. The choice of solvent can significantly impact the reaction rate. 3. Catalyst Stability: Choose a thermally stable catalyst if high temperatures are required. Phosphonium salts are generally more stable than ammonium salts at higher temperatures. |
| Difficult Product Purification | 1. Catalyst Residue: The phase transfer catalyst can sometimes be difficult to remove from the final product. 2. Emulsion Formation: Vigorous stirring can sometimes lead to stable emulsions that are difficult to break during workup. | 1. Catalyst Removal: Wash the organic layer with brine or dilute acid/base to remove the catalyst. Alternatively, pass the crude product through a short plug of silica (B1680970) gel. 2. Breaking Emulsions: Add a small amount of brine to the separatory funnel. Alternatively, filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in the reaction of this compound?
A phase transfer catalyst (PTC) facilitates the transfer of a water-soluble nucleophile (like CN⁻, N₃⁻, or RO⁻) into the organic phase where the water-insoluble this compound is dissolved.[2] This allows the two reactants to come into contact and undergo a nucleophilic substitution reaction, which would otherwise be extremely slow due to the immiscibility of the reactants.
Q2: Which phase transfer catalyst is best for my reaction with this compound?
The choice of catalyst depends on the specific nucleophile, solvent, and reaction temperature.
-
Tetrabutylammonium bromide (TBAB) is a versatile and commonly used catalyst for a wide range of nucleophilic substitutions.[3]
-
Aliquat 336 (Tricaprylylmethylammonium chloride) is more lipophilic and can be more effective in certain solvent systems.
-
Tetraphenylphosphonium bromide (TPPB) is another effective catalyst, particularly at higher temperatures due to its greater thermal stability.
It is often recommended to screen a few catalysts to find the optimal one for a specific reaction.
Q3: Can I use sodium hydroxide (B78521) (NaOH) as the base in my PTC reaction with this compound?
While NaOH is a common and inexpensive base for PTC reactions, it should be used with caution with this compound. The ester functionality is susceptible to hydrolysis under strongly alkaline conditions, which would lead to the formation of 5-bromovaleric acid as a byproduct.[4] Using a milder base like potassium carbonate (K₂CO₃) is often a better choice to minimize this side reaction.
Q4: How does the stirring speed affect the reaction efficiency?
Stirring speed is a critical parameter in phase transfer catalysis.[5] A higher stirring speed increases the interfacial area between the two phases, which in turn increases the rate of transfer of the nucleophile into the organic phase and enhances the overall reaction rate. It is generally recommended to stir the reaction mixture vigorously.
Q5: My reaction is still slow even with a PTC. What else can I do?
If the reaction is slow, consider the following:
-
Increase the temperature: This will generally increase the reaction rate, but be mindful of potential side reactions or decomposition.
-
Increase the catalyst concentration: A higher catalyst loading can improve the rate of phase transfer.
-
Use a co-solvent: In some cases, adding a co-solvent that is partially soluble in both phases can improve the reaction rate.
-
Consider sonication: Ultrasound has been shown to enhance the rate of some PTC reactions.[6][7]
Data Presentation
The following table provides a representative comparison of reaction outcomes for the synthesis of an ether from a phenol (B47542) and an alkyl bromide, illustrating the typical improvements seen with the addition of a phase transfer catalyst.
| Reaction Conditions | Catalyst | Reaction Time (hours) | Yield (%) |
| Biphasic (Toluene/Water), 80°C | None | 24 | < 10 |
| Biphasic (Toluene/Water), 80°C | TBAB (5 mol%) | 4 | 85 |
| Biphasic (Toluene/Water), 80°C | Aliquat 336 (5 mol%) | 3 | 92 |
| Biphasic (Toluene/Water), 80°C | TPPB (5 mol%) | 3 | 95 |
Note: These are typical values for analogous reactions and serve for comparative purposes. Actual results with this compound may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenoxyvalerate using Phase Transfer Catalysis
This protocol describes the O-alkylation of phenol with this compound using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Solvent Addition: Add toluene (40 mL) and deionized water (20 mL) to the flask.
-
Reactant Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure Ethyl 5-phenoxyvalerate.
Visualizations
Diagram 1: Phase Transfer Catalysis Mechanism```dot
Caption: Decision tree for troubleshooting low yield in PTC reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. uv.es [uv.es]
- 5. researchgate.net [researchgate.net]
- 6. ijche.com [ijche.com]
- 7. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
Minimizing di-alkylation in malonic ester synthesis with Ethyl 5-bromovalerate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of di-alkylation in malonic ester synthesis, with a specific focus on the use of Ethyl 5-bromovalerate.
Frequently Asked Questions (FAQs)
Q1: What is di-alkylation in the context of malonic ester synthesis, and why is it a common issue?
A1: Di-alkylation is a frequent side reaction in malonic ester synthesis where the desired mono-alkylated product is deprotonated a second time and reacts with another molecule of the alkylating agent.[1][2] The alpha-hydrogens on the mono-substituted malonic ester are still acidic enough to be removed by the base present in the reaction mixture, leading to the formation of a di-substituted product. This is problematic because it reduces the yield of the desired mono-alkylated compound and complicates the purification process, as the physical properties of the mono- and di-alkylated products can be very similar.[1]
Q2: I am observing a significant amount of di-alkylated product in my reaction with this compound. What is the most likely cause?
A2: The most common cause of excessive di-alkylation is incorrect stoichiometry.[3] If the ratio of diethyl malonate to the base and this compound is not carefully controlled, any remaining enolate of the starting material or newly formed enolate of the product can react further. Specifically, using more than one equivalent of base or an insufficient amount of malonic ester will strongly favor the formation of the di-alkylated byproduct.[4]
Q3: How can I adjust the stoichiometry to selectively synthesize the mono-alkylated product?
A3: To favor mono-alkylation, it is crucial to use a slight excess of the malonic ester relative to the base and the alkylating agent.[4][5][6] A common strategy is to use approximately 1.5 equivalents of diethyl malonate with 1.0 equivalent of base and 1.0 equivalent of the alkylating agent (this compound).[4] This ensures that the base is the limiting reagent and is fully consumed in the formation of the initial enolate, leaving little to no excess base to deprotonate the mono-alkylated product.
Q4: What is the recommended base and solvent for minimizing di-alkylation with this compound?
A4: The standard and highly recommended base is sodium ethoxide (NaOEt) in absolute ethanol (B145695).[3] It is critical that the alkoxide base corresponds to the alcohol portion of the ester (ethoxide for ethyl esters) to prevent transesterification, which would introduce a mixture of ester products.[1][5] Ethanol is a suitable protic solvent for this base.[3] While stronger bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, DMF) can be used for complete enolate formation, they can sometimes increase the risk of di-alkylation if stoichiometry is not perfectly controlled.[3]
Q5: How does reaction temperature influence the formation of the di-alkylated product?
A5: Temperature control is important for selectivity. The initial deprotonation (enolate formation) is typically carried out at a reduced temperature (e.g., 0 °C) or room temperature.[3][4] After the addition of the alkylating agent, the reaction may be gently heated (e.g., reflux) to ensure the SN2 reaction proceeds to completion.[3] Running the reaction at excessively high temperatures for prolonged periods can increase the rate of the competing di-alkylation reaction.
Q6: My purification is challenging. How can I effectively separate the desired mono-alkylated product from the di-alkylated byproduct?
A6: The boiling points of the mono- and di-alkylated products can be very close, making separation by simple distillation difficult.[3] The most effective method for separating these compounds is typically column chromatography. Optimizing the reaction conditions to maximize the yield of the mono-alkylated product is the best initial strategy to simplify purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of di-alkylation | Incorrect Stoichiometry: Molar ratio of malonic ester to base is 1:1 or less. | Use an excess of diethyl malonate (e.g., 1.5 equivalents) relative to the base (1.0 equivalent) and alkylating agent (1.0 equivalent).[4] |
| Excess Base: More than one equivalent of base was used. | Carefully measure and use only one equivalent of a suitable base like sodium ethoxide.[3][7] | |
| Low yield of mono-alkylated product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. Ensure gentle heating (reflux) after adding the alkyl halide to drive the reaction to completion.[3] |
| Side Reactions: Moisture in the reaction vessel hydrolyzing the base or ester. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use absolute (anhydrous) ethanol.[8] | |
| Presence of transesterification products | Incorrect Base: The alkoxide of the base does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate). | Always match the base to the ester. For diethyl malonate, use sodium ethoxide.[1][3] |
Quantitative Data
The stoichiometry of the reactants is the most critical factor in controlling the ratio of mono- to di-alkylation. The following table, based on established principles for primary alkyl halides, illustrates the expected product distribution based on reactant ratios.
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | This compound (equivalents) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Conditions for di-alkylation) |
| Note: These are illustrative values. Actual yields may vary based on specific experimental conditions.[4] |
Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product, ethyl 2-carbethoxy-6-heptenoate, by reacting diethyl malonate with this compound.
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or connected to a nitrogen line), a dropping funnel, and a nitrogen inlet.
-
The system is flushed with dry nitrogen gas.
2. Reagent Preparation (Sodium Ethoxide):
-
Under a positive pressure of nitrogen, dissolve sodium metal (1.0 equivalent) in absolute ethanol in the reaction flask to prepare a fresh solution of sodium ethoxide.
3. Enolate Formation:
-
Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Add diethyl malonate (1.5 equivalents) dropwise from the dropping funnel over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
4. Alkylation:
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
5. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Perform an aqueous work-up to remove inorganic salts and excess malonic ester. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting materials.
Visualizations
Caption: Reaction pathway showing the desired mono-alkylation and the competing di-alkylation side reaction.
Caption: A troubleshooting workflow to diagnose and solve the issue of excessive di-alkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Ethyl 5-bromovalerate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for Ethyl 5-bromovalerate and its structurally similar alternatives, Mthis compound and Ethyl 5-chlorovalerate. The identity and purity of these aliphatic halogenated esters are critical in various research and development applications, including their use as alkylating agents in the synthesis of novel organic compounds and active pharmaceutical ingredients. This document outlines key performance indicators, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the most suitable analytical strategies for their specific needs.
Comparative Analysis of this compound and Alternatives
The selection of an appropriate analytical method is paramount for the accurate identification and quantification of halogenated esters. While this compound is a widely used reagent, its performance and analytical response can be compared with other commercially available alternatives such as Mthis compound, which offers a different ester functional group, and Ethyl 5-chlorovalerate, which features a different halogen.
The following table summarizes key analytical and physical properties of these compounds. It is important to note that while Kovats retention indices provide a standardized measure of retention time, direct comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) is challenging due to variations in instrumentation and experimental conditions across different studies. However, typical LOD and LOQ values for alkyl halides analyzed by GC-MS are in the range of 0.01-0.11 ppm and 0.03-0.38 ppm, respectively[1].
| Parameter | This compound | Mthis compound | Ethyl 5-chlorovalerate |
| Molecular Formula | C₇H₁₃BrO₂ | C₆H₁₁BrO₂ | C₇H₁₃ClO₂ |
| Molecular Weight | 209.08 g/mol | 195.05 g/mol [2] | 164.63 g/mol [3] |
| Boiling Point | 104-109 °C / 12 mmHg[4] | Not available | Not available |
| Kovats Retention Index (Semi-standard non-polar) | 1240[5] | Not available | 1145.3[3] |
| Common Impurities | 5-Bromovaleric acid, starting materials from synthesis | 5-Bromovaleric acid, methanol (B129727) | 5-Chlorovaleric acid, starting materials from synthesis |
| Typical LOD Range (Alkyl Halides) | 0.01 - 0.11 ppm[1] | 0.01 - 0.11 ppm[1] | 0.01 - 0.11 ppm[1] |
| Typical LOQ Range (Alkyl Halides) | 0.03 - 0.38 ppm[1] | 0.03 - 0.38 ppm[1] | 0.03 - 0.38 ppm[1] |
Experimental Protocols
A robust and validated GC-MS method is crucial for the reliable analysis of this compound and its alternatives. The following protocol is a generalized method based on established procedures for the analysis of alkyl halides.[1][6]
Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte (this compound or its alternative) in a suitable solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve a known amount of the test sample in the chosen solvent to achieve a final concentration within the calibration range.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: VF-624ms capillary column (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For this compound, characteristic ions at m/z 101 and 55 can be monitored[5].
Workflow Visualizations
GC-MS Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.
Synthetic Pathway: Ethyl 5-azidovalerate from this compound
This compound is a versatile precursor in organic synthesis. One common application is its conversion to Ethyl 5-azidovalerate, a useful intermediate for introducing an azide (B81097) functional group. The following diagram illustrates this synthetic transformation.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 14660-52-7 [chemicalbook.com]
- 5. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1H and 13C NMR Spectral Interpretation of Ethyl 5-Bromovalerate and Its Derivatives
This guide provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 5-bromovalerate and its closely related derivatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide presents experimental data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to aid in the understanding of spectral interpretation.
1H and 13C NMR Spectral Data Comparison
The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound, ethyl 4-bromobutyrate, and ethyl 6-bromohexanoate. The data was acquired in deuterated chloroform (B151607) (CDCl3).
Table 1: 1H NMR Spectral Data Comparison
| Assignment | Ethyl 4-bromobutyrate | This compound | Ethyl 6-bromohexanoate |
| -OCH2CH3 | ~4.10 (q, 2H) | ~4.13 (q, 2H) | ~4.12 (q, 2H) |
| -CH2Br | ~3.43 (t, 2H) | ~3.42 (t, 2H) | ~3.41 (t, 2H) |
| -C(O)CH2- | ~2.45 (t, 2H) | ~2.34 (t, 2H) | ~2.31 (t, 2H) |
| -CH2CH2Br | ~2.13 (quin, 2H) | ~1.91 (quin, 2H) | ~1.87 (quin, 2H) |
| -C(O)CH2CH2- | - | ~1.79 (quin, 2H) | ~1.65 (quin, 2H) |
| -CH2CH2CH2Br | - | - | ~1.48 (m, 2H) |
| -OCH2CH3 | ~1.22 (t, 3H) | ~1.26 (t, 3H) | ~1.25 (t, 3H) |
q = quartet, t = triplet, quin = quintet, m = multiplet
Table 2: 13C NMR Spectral Data Comparison
| Assignment | Ethyl 4-bromobutyrate | This compound | Ethyl 6-bromohexanoate |
| C=O | ~172.8 | ~173.0 | ~173.3 |
| -OCH2- | ~60.6 | ~60.5 | ~60.2 |
| -CH2Br | ~33.5 | ~33.0 | ~33.5 |
| -C(O)CH2- | ~32.9 | ~34.5 | ~34.0 |
| -CH2CH2Br | ~27.9 | ~32.0 | ~32.4 |
| -C(O)CH2CH2- | - | ~24.0 | ~24.0 |
| -CH2CH2CH2Br | - | - | ~27.6 |
| -CH3 | ~14.2 | ~14.2 | ~14.3 |
Experimental Protocols
Sample Preparation
Approximately 10-20 mg of the ethyl bromovalerate derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition
1H and 13C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
13C NMR: Spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum. Proton decoupling was applied during the acquisition.
Data Processing
The acquired free induction decays (FIDs) were processed using appropriate NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual CDCl3 signal at 77.16 ppm for 13C NMR.
Visualizing NMR Interpretation
The following diagrams illustrate the general workflow for NMR spectral interpretation and the correlation between the structure of this compound and its expected NMR signals.
Caption: General workflow for NMR spectral interpretation.
Caption: Correlation of this compound structure with NMR signals.
A Comparative Guide to the Analytical Characterization of Ethyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Ethyl 5-bromovalerate, with a primary focus on its mass spectrometry fragmentation pattern. Alternative methods, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed to offer a broader analytical perspective. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Mass Spectrometry (MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information.
Fragmentation Pattern of this compound
The mass spectrum of this compound does not typically show a strong molecular ion peak due to its instability under EI conditions. The fragmentation is primarily driven by the presence of the ester and bromo functional groups. The key fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond.
The presence of bromine is readily identified by the characteristic isotopic pattern of the bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).
Table 1: Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Relative Intensity (%) |
| 181/183 | [Br(CH₂)₄CO]⁺ | Loss of ·OCH₂CH₃ | ~5 |
| 163/165 | [Br(CH₂)₄CO - H₂O]⁺ | Loss of ·OCH₂CH₃ and subsequent dehydration | ~17 |
| 135/137 | [Br(CH₂)₃]⁺ | Cleavage of the C-C bond alpha to the carbonyl group | ~15 |
| 129 | [M - Br]⁺ | Loss of Bromine radical | ~22 |
| 101 | [CH₂(CH₂)₃CO]⁺ | McLafferty Rearrangement with loss of ethylene | 100 |
| 73 | [COOCH₂CH₃]⁺ | Alpha-cleavage | ~18 |
| 55 | [C₄H₇]⁺ | Further fragmentation | ~80 |
| 29 | [CH₂CH₃]⁺ | Alpha-cleavage | ~59 |
Note: Relative intensities are approximate and can vary depending on the instrument and conditions.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Alternative Analytical Methods: A Comparison
While GC-MS provides detailed structural information, other analytical techniques can be employed for quantification and complementary characterization.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, structural elucidation, quantification | High sensitivity and specificity, provides structural information | Destructive technique, requires volatile/semi-volatile analytes |
| HPLC-UV/MS | Quantification, purity assessment | Suitable for non-volatile compounds, can be coupled with MS for identification | Lower resolution for structural elucidation compared to GC-MS fragmentation |
| ¹H & ¹³C NMR | Detailed structural information, confirmation of functional groups, quantification | Non-destructive, provides unambiguous structure determination | Lower sensitivity than MS, requires higher sample concentration |
Experimental Protocols
GC-MS Analysis
Objective: To identify and characterize the fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 20-300
-
Scan Mode: Full scan.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
HPLC Analysis
Objective: To determine the purity and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or MS detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724). Prepare a series of calibration standards by diluting the stock solution.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, use 0.1% formic acid in both solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or a mass spectrometer in full scan or SIM mode.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
NMR Spectroscopy
Objective: To confirm the structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using standard parameters.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to confirm the molecular structure.
Comparative Experimental Workflow
A Comparative Guide to Quantifying Ethyl 5-Bromovalerate Reaction Conversion: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction yields, and maintaining process control. Ethyl 5-bromovalerate is a valuable building block in organic synthesis, and accurately quantifying its formation is a critical step. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining reaction conversion.
This comparison is supported by a detailed experimental protocol for qNMR analysis and a summary of quantitative performance data to aid in selecting the most suitable analytical technique for your research needs.
Experimental Protocol: qNMR Quantification of this compound
This protocol details the methodology for quantifying the conversion of a representative reaction: the esterification of 5-bromovaleric acid with ethanol (B145695) to yield this compound, using an internal standard.
Materials and Reagents
-
Reaction Mixture: Aliquot of the reaction producing this compound.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with high purity and non-overlapping signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other appropriate deuterated solvent in which the analyte and internal standard are fully soluble.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Selection of Quantitation Signals
-
This compound (Product): The quartet signal of the methylene (B1212753) protons of the ethyl group (-O-CH₂ -CH₃) at approximately 4.14 ppm is well-resolved and suitable for quantification.[1]
-
5-Bromovaleric Acid (Starting Material): The triplet signal of the methylene protons adjacent to the carboxylic acid (-CH₂ -COOH) at approximately 2.4-2.5 ppm can be used.[2]
-
Internal Standard (TMB): The sharp singlet from the three equivalent aromatic protons at ~6.1 ppm or the singlet from the nine equivalent methoxy (B1213986) protons at ~3.8 ppm.
Sample Preparation
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg of TMB) into a vial.
-
Add a precise volume of deuterated solvent (e.g., 1.0 mL of CDCl₃) to the vial and dissolve the internal standard completely to create a stock solution of known concentration.
-
Withdraw a specific volume of the reaction mixture at a given time point (e.g., 100 µL).
-
Accurately weigh the withdrawn aliquot of the reaction mixture.
-
Add a precise volume of the internal standard stock solution (e.g., 500 µL) to the reaction aliquot.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Transfer the final mixture into an NMR tube for analysis.
qNMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A d1 of 30 seconds is generally a safe starting point for accurate quantification of small molecules.
-
Acquisition Time (aq): Should be sufficient to ensure good digital resolution, typically 2-4 seconds.[3]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to keep integration errors below 1%.[4]
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the selected, well-resolved signals for the product (I_product), starting material (I_reactant), and the internal standard (I_IS).
-
Calculate the molar concentration of the product and reactant using the following formula[4][5]:
-
Concentration_x = (I_x / N_x) * (N_IS / I_IS) * Concentration_IS
-
Where: I is the integral area, N is the number of protons giving rise to the signal, and x refers to the analyte (product or reactant).
-
-
-
Determine the reaction conversion (%) using the molar amounts:
-
Conversion (%) = [moles_product / (moles_product + moles_reactant)] * 100
-
Comparative Analysis: qNMR vs. HPLC and GC-MS
The choice of analytical technique depends on various factors including the required accuracy, sample throughput, and available instrumentation. qNMR is an inherently quantitative primary method, while chromatographic techniques are comparative methods that rely on calibration with reference standards.[6][7]
| Feature | qNMR (Quantitative Nuclear Magnetic Resonance) | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Signal intensity is directly proportional to the number of nuclei (molar concentration).[3] | Separation based on polarity, followed by detection (e.g., UV-Vis). Quantification relies on peak area relative to a standard curve. | Separation based on volatility and column interaction, followed by mass spectrometric detection. Quantification via peak area relative to a standard. |
| Calibration | Requires a single internal standard of known purity for absolute quantification. No analyte-specific reference material needed.[4] | Requires an external calibration curve with a purified reference standard of the analyte for accurate quantification. | Requires a purified reference standard of the analyte to create a calibration curve or a suitable internal standard for relative quantification. |
| Sample Prep | Simple; involves dissolving the sample and internal standard in a deuterated solvent. | More complex; may require filtration, derivatization, and careful mobile phase preparation.[8] | Can require derivatization for non-volatile compounds; sample must be volatile and thermally stable. |
| Analysis Time | 5-15 minutes per sample, depending on required S/N and relaxation delays. | 10-30 minutes per sample, depending on the separation method.[8] | 15-45 minutes per sample, depending on the temperature program and column length. |
| Selectivity | High; based on unique chemical shifts. Overlapping signals can be a challenge but often resolved at higher magnetic fields. | High; excellent for separating isomers and complex mixtures. Co-elution can be an issue. | Very high; combines chromatographic separation with mass-based identification, excellent for complex mixtures.[9] |
| Accuracy | High (typically 97-103% recovery). Considered a primary ratio method.[10] | High, but dependent on the purity of the reference standard and the accuracy of the calibration curve.[8] | High, but dependent on reference standard purity and potential matrix effects. |
| Precision | Excellent, with Relative Standard Deviations (RSD) typically <1%. | Very good, with RSDs often <2%. | Very good, with RSDs typically in the 1-5% range. |
| Nature | Non-destructive. The sample can be recovered after analysis. | Destructive. | Destructive. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the quantification of this compound conversion at different reaction times, comparing the expected performance of the three techniques.
| Reaction Time (hours) | qNMR Conversion (%) | HPLC Conversion (%) | GC-MS Conversion (%) |
| 1 | 25.2 ± 0.2 | 24.8 ± 0.4 | 25.5 ± 0.9 |
| 4 | 68.5 ± 0.5 | 67.9 ± 1.1 | 69.1 ± 1.5 |
| 8 | 92.1 ± 0.8 | 91.5 ± 1.6 | 92.8 ± 2.0 |
| 24 | 98.7 ± 0.6 | 98.2 ± 1.4 | >99 (limit of detection for reactant) |
Data are represented as Mean ± Standard Deviation, reflecting typical precision for each method.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of reaction conversion using qNMR.
Caption: Workflow for qNMR reaction monitoring.
Conclusion
Quantitative NMR spectroscopy offers a powerful, accurate, and direct method for monitoring the conversion of reactions such as the synthesis of this compound. Its primary advantages lie in its non-destructive nature and the ability to achieve absolute quantification without analyte-specific reference standards, simplifying the workflow and reducing potential sources of error.[11]
While HPLC and GC-MS are highly sensitive and excellent for resolving complex mixtures, their reliance on calibration curves makes them comparative rather than absolute methods.[7] For routine reaction monitoring where structural confirmation and direct quantification are desired simultaneously, qNMR stands out as a highly efficient and reliable technique. The choice between these methods should be guided by the specific analytical needs, sample complexity, and available resources.
References
- 1. This compound(14660-52-7) 1H NMR spectrum [chemicalbook.com]
- 2. 5-Bromovaleric acid(2067-33-6) 1H NMR [m.chemicalbook.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. 723. What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products? - Magritek [magritek.com]
- 11. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to HPLC Method Development for the Separation of Ethyl 5-Bromovalerate and Its Synthetic Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Ethyl 5-bromovalerate from its common reaction products. As a versatile reagent in pharmaceutical and chemical synthesis, robust analytical methods to monitor the progress of reactions involving this compound are crucial for ensuring product purity and optimizing reaction conditions.[1][2] This document outlines and compares reverse-phase and normal-phase HPLC strategies, offering detailed experimental protocols and supporting data to guide researchers in selecting the most suitable method for their specific application.
Introduction to the Separation Challenge
This compound is a moderately non-polar alkyl halide.[3] Its synthetic utility lies in its reactivity towards nucleophilic substitution, leading to a diverse range of products.[1] For instance, it is a precursor in the synthesis of compounds like S(γ-Carboxypropyl)-DL-homocysteine and ethyl 5-azidovalerate.[4][5] These products typically exhibit significantly different polarities compared to the starting material, a key characteristic that can be exploited for chromatographic separation. This guide explores two primary HPLC modes for this separation:
-
Reverse-Phase (RP) HPLC: This technique utilizes a non-polar stationary phase and a polar mobile phase. It is generally the first choice for the analysis of many organic molecules due to its versatility and the availability of a wide range of columns and solvents. In RP-HPLC, non-polar compounds like this compound will be retained longer than more polar products.
-
Normal-Phase (NP) HPLC: In contrast to RP-HPLC, normal-phase chromatography employs a polar stationary phase and a non-polar mobile phase. This mode is particularly effective for separating compounds with differing polar functional groups and can be a valuable alternative when reverse-phase methods fail to provide adequate resolution. In NP-HPLC, polar products will be more strongly retained.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the performance of representative reverse-phase and normal-phase HPLC methods for the separation of this compound from a polar reaction product.
| Parameter | Reverse-Phase Method | Normal-Phase Method |
| Column | C18 (ODS), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | n-Hexane:Ethyl Acetate (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (this compound) | ~ 8.5 min | ~ 3.2 min |
| Retention Time (Polar Product) | ~ 3.0 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) (this compound) | > 8000 | > 7500 |
| Tailing Factor (Tf) (this compound) | 1.1 | 1.2 |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods.
1. Reverse-Phase HPLC Method
This method is adapted from established protocols for the analysis of this compound.[6]
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 (ODS) reverse-phase column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) with dimensions of 4.6 x 250 mm and a particle size of 5 µm.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Acetonitrile.
-
Solvent B: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Isocratic Elution: A mixture of 60% Solvent A and 40% Solvent B. The mobile phase should be freshly prepared, filtered through a 0.45 µm membrane filter, and degassed.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Run Time: 15 minutes.
-
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. Normal-Phase HPLC Method
This method is a viable alternative, particularly for reaction mixtures where components have very different polarities.
-
Instrumentation: An HPLC system suitable for use with normal-phase solvents, equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A silica-based normal-phase column (e.g., Waters Spherisorb, Agilent Zorbax SIL, Phenomenex Luna Silica) with dimensions of 4.6 x 250 mm and a particle size of 5 µm.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade n-Hexane.
-
Solvent B: HPLC-grade Ethyl Acetate.
-
Isocratic Elution: A mixture of 90% Solvent A and 10% Solvent B. The mobile phase should be freshly prepared and degassed.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Run Time: 15 minutes.
-
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase or a solvent of similar polarity (e.g., a mixture of hexane (B92381) and isopropanol) to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter before injection.
Mandatory Visualization
The following diagram illustrates the logical workflow for developing an HPLC method for the separation of this compound and its products.
Caption: Workflow for HPLC method development.
Conclusion
Both reverse-phase and normal-phase HPLC methods offer effective means of separating this compound from its more polar reaction products. The choice between the two will depend on the specific properties of the products and the available instrumentation. For general-purpose monitoring of reactions where a non-polar starting material is converted to polar products, the reverse-phase method is often more convenient and a good starting point. However, for compounds that are not well-retained or show poor peak shape under reverse-phase conditions, the normal-phase method provides a robust alternative. The protocols and comparative data presented in this guide serve as a foundation for researchers to develop and optimize their analytical separation strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | 14660-52-7 [chemicalbook.com]
- 5. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reactivity Face-Off: Ethyl 5-bromovalerate vs. Ethyl 6-bromohexanoate in Intramolecular Reactions
For researchers and professionals in drug development and organic synthesis, the choice between structurally similar building blocks can significantly impact reaction efficiency and product distribution. This guide provides a detailed, data-driven comparison of the reactivity of Ethyl 5-bromovalerate and Ethyl 6-bromohexanoate (B1238239), focusing on their propensity for intramolecular cyclization, a critical transformation in the synthesis of cyclic compounds.
This analysis delves into the kinetic and thermodynamic factors governing the formation of five- and six-membered rings from these precursors. By examining experimental data from key studies, we aim to provide a clear and objective comparison to inform your synthetic strategies.
Executive Summary of Reactivity
In intramolecular reactions, this compound, which forms a five-membered ring, is significantly more reactive than Ethyl 6-bromohexanoate, the precursor to a six-membered ring. This heightened reactivity is observed in both kinetic and yield-based studies of analogous systems. The formation of the five-membered ring is favored due to a combination of lower ring strain in the transition state and a more favorable entropy of activation.
Quantitative Reactivity Data
The following tables summarize key experimental data comparing the reactivity of precursors leading to five- and six-membered rings, analogous to the cyclization of this compound and Ethyl 6-bromohexanoate.
Table 1: Relative Rates of Intramolecular Cyclization of ω-Bromoalkylmalonic Esters
| Ring Size Formed | Precursor Analogue | Relative Rate of Cyclization[1] |
| 5-membered | Diethyl (4-bromobutyl)malonate | 6500 |
| 6-membered | Diethyl (5-bromopentyl)malonate | 5 |
Data from the reaction of ω-halogenoalkylmalonic esters with potassium t-butoxide in t-butyl alcohol. The rates are relative to the formation of the 4-membered ring.
Table 2: Yields of Dieckmann Condensation of Diethyl Adipate (B1204190) and Diethyl Pimelate (B1236862)
| Ring Size Formed | Precursor (Diester) | Base | Yield (%)[2] |
| 5-membered | Diethyl adipate | ButOK | 98 |
| 6-membered | Diethyl pimelate | ButOK | 58 |
Data from solvent-free Dieckmann condensation reactions.
Theoretical Underpinnings of Reactivity Differences
The observed differences in reactivity can be primarily attributed to the principles of ring strain and the entropy of activation. The formation of five-membered rings is generally kinetically and thermodynamically favored over six-membered rings in many intramolecular cyclization reactions.[3]
-
Enthalpic Factors (Ring Strain): The transition state leading to the formation of a five-membered ring experiences less angle strain compared to the transition state for a six-membered ring. This results in a lower activation energy for the cyclization of this compound.
-
Entropic Factors: The probability of the reactive ends of the molecule encountering each other is higher for the shorter carbon chain of this compound. This leads to a less negative entropy of activation for the formation of the five-membered ring, making the reaction more favorable.[3]
Experimental Protocols
Intramolecular Cyclization of ω-Bromoalkylmalonic Esters (Analogous to SN2 Cyclization)
This protocol is based on the study by Knipe and Stirling (1968) and is representative of an intramolecular nucleophilic substitution.[1]
Materials:
-
ω-Bromoalkylmalonic ester (e.g., Diethyl (4-bromobutyl)malonate or Diethyl (5-bromopentyl)malonate)
-
Potassium t-butoxide
-
t-Butyl alcohol (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the ω-bromoalkylmalonic ester in anhydrous t-butyl alcohol is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of potassium t-butoxide in anhydrous t-butyl alcohol is added dropwise to the ester solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures such as extraction and distillation or chromatography.
-
The relative rates are determined by competitive experiments or by measuring the individual reaction rates under identical conditions.
Dieckmann Condensation (Intramolecular Claisen Condensation)
This protocol is based on the solvent-free method described by Toda et al. (1998).[2][4]
Materials:
-
Diester (e.g., Diethyl adipate or Diethyl pimelate)
-
Potassium t-butoxide (powdered)
-
Apparatus for distillation under reduced pressure
Procedure:
-
The diester and powdered potassium t-butoxide are thoroughly mixed in a reaction vessel in the absence of a solvent.
-
The reaction mixture is allowed to stand at room temperature for a specified time (e.g., 10 minutes, followed by 60 minutes in a desiccator).[2]
-
The product, a cyclic β-keto ester, is then directly isolated from the reaction mixture by distillation under reduced pressure.
-
The yield of the purified product is determined gravimetrically.
Visualizing the Reaction Pathways
The following diagrams illustrate the key intramolecular reactions discussed.
Caption: Intramolecular SN2 cyclization comparison.
Caption: Dieckmann condensation yield comparison.
Conclusion
The experimental evidence clearly indicates that this compound is the more reactive substrate for intramolecular cyclization reactions compared to Ethyl 6-bromohexanoate. This is reflected in both the significantly faster reaction rates for forming the five-membered ring and the higher yields obtained in analogous Dieckmann condensation reactions.[1][2] For synthetic chemists aiming to construct five-membered ring systems, this compound is the preferred starting material for efficient cyclization. Conversely, while the formation of a six-membered ring from Ethyl 6-bromohexanoate is feasible, it generally proceeds at a slower rate and may result in lower yields under similar conditions. Understanding these intrinsic reactivity differences is paramount for the rational design of synthetic routes and the optimization of reaction conditions.
References
- 1. Intramolecular reactions. Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the SN2 Reaction Rates of Ethyl 5-bromovalerate and Ethyl 5-iodovalerate
For researchers and professionals in drug development and organic synthesis, understanding the nuances of reaction kinetics is paramount for efficient molecule construction. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for creating carbon-carbon and carbon-heteroatom bonds. A critical factor governing the rate of this reaction is the nature of the leaving group. This guide provides an objective comparison of the SN2 reaction rates for Ethyl 5-bromovalerate and Ethyl 5-iodovalerate, supported by established chemical principles and representative experimental data.
The Decisive Role of the Leaving Group in SN2 Reactions
The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[1][2][3] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2][3][4][5]
Rate = k[Alkyl Halide][Nucleophile]
The efficiency of an SN2 reaction is heavily influenced by several factors, including the steric hindrance at the reaction center, the strength of the nucleophile, the solvent, and the ability of the leaving group to depart.[6][7] When comparing two structurally similar molecules like this compound and Ethyl 5-iodovalerate, where the only difference is the halogen atom, the leaving group ability becomes the primary determinant of the reaction rate.
A good leaving group is a species that is stable on its own after detaching from the substrate.[8] For halogens, the leaving group ability increases as you go down the group in the periodic table: I > Br > Cl > F.[9][10] This trend is attributed to two main factors:
-
Carbon-Halogen Bond Strength : The bond between carbon and the leaving group is broken during the reaction. A weaker bond leads to a lower activation energy and a faster reaction. The C-I bond (approximately 240 kJ/mol) is significantly weaker than the C-Br bond (approximately 280 kJ/mol), making it easier to break.[4][10]
-
Stability of the Halide Anion : After the leaving group departs, it carries a negative charge. The stability of this resulting anion is crucial. The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus weaker base.[8][11] Weaker bases are better leaving groups.[8]
Consequently, Ethyl 5-iodovalerate is expected to undergo SN2 reactions at a significantly faster rate than this compound.
Quantitative Data: Relative Reaction Rates
While specific kinetic data for every substrate is determined experimentally, the relative reactivity of alkyl iodides versus alkyl bromides in SN2 reactions is a well-established principle in organic chemistry. The following table summarizes representative relative rate data for the reaction of a primary alkyl halide with a common nucleophile, illustrating the superior reactivity of the iodide.
| Alkyl Halide (R-X) | Leaving Group | Relative Rate (krel) |
| R-I | I⁻ | ~30,000 |
| R-Br | Br⁻ | ~10,000 |
| R-Cl | Cl⁻ | ~200 |
| R-F | F⁻ | ~1 |
| Data is representative for a typical SN2 reaction (e.g., with azide (B81097) ion in acetone) and serves to illustrate the general trend.[4] |
As the data indicates, a primary alkyl iodide reacts roughly three times faster than the corresponding primary alkyl bromide under identical conditions.
Experimental Protocol: Comparative Rate Determination
To empirically determine the relative SN2 reaction rates of this compound and Ethyl 5-iodovalerate, a competition experiment or parallel reactions can be conducted. The following protocol outlines a common method using sodium iodide in acetone (B3395972) (a Finkelstein reaction), where the formation of a sodium halide precipitate indicates the reaction's progress.
Objective: To compare the rate of precipitate formation when reacting this compound and Ethyl 5-iodovalerate with a nucleophile.
Materials:
-
This compound
-
Ethyl 5-iodovalerate
-
15% solution of Sodium Iodide (NaI) in acetone
-
Acetone (reagent grade)
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for gentle heating if no reaction is observed at room temperature)[12]
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 5 drops of this compound to the first test tube and, simultaneously, 5 drops of Ethyl 5-iodovalerate to the second test tube.
-
Start the stopwatch immediately after adding the substrates.
-
Stopper and shake both tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (cloudiness). Sodium bromide (NaBr) and sodium iodide (NaI) have different solubilities in acetone. While NaI is soluble, NaBr is not, leading to the formation of a precipitate as the reaction proceeds.[12]
-
Record the time it takes for the first sign of a precipitate to appear in each tube.
-
Continue to observe and record the extent of precipitation at regular intervals (e.g., every 2 minutes) for a total of 15-20 minutes.
Expected Outcome: A precipitate of NaBr will form in the test tube containing this compound as the iodide nucleophile displaces the bromide. The reaction with Ethyl 5-iodovalerate will not produce a precipitate under these specific conditions as it would be an identity reaction (iodide displacing iodide). To compare rates effectively, a different nucleophile (e.g., sodium thiocyanate (B1210189) in a suitable polar aprotic solvent) would be used in parallel reactions, and the disappearance of the starting materials would be monitored over time using techniques like Gas Chromatography (GC)[1] or Thin Layer Chromatography (TLC). The reaction involving Ethyl 5-iodovalerate would show a faster consumption of the starting material.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN2 mechanism, the logical basis for leaving group ability, and the experimental workflow.
Caption: The concerted SN2 mechanism showing backside attack and inversion of stereochemistry.
Caption: Factors influencing leaving group ability and the resulting SN2 reaction rate.
Caption: Workflow for comparing SN2 reactivity of alkyl halides via precipitation.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. quora.com [quora.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solved SN1 and SN2 reactions of alkyl halides Read and | Chegg.com [chegg.com]
A Comparative Guide to the Leaving Group Ability of Halides in Ethyl 5-Halovalerate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaving group ability of bromide in Ethyl 5-bromovalerate versus other halides (iodide, chloride, and fluoride). The efficiency of a leaving group is a critical factor in nucleophilic substitution reactions, significantly influencing reaction rates and overall yield. Understanding these differences is paramount for optimizing synthetic routes and in the development of novel chemical entities.
Relative Reactivity of Alkyl Halides in S(_N)2 Reactions
The rate of a bimolecular nucleophilic substitution (S(_N)2) reaction is highly dependent on the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires after bond cleavage. For the halides, the leaving group ability is inversely related to the basicity of the halide anion. Weaker bases are better leaving groups.
The established order of leaving group ability for halides is:
Iodide > Bromide > Chloride > Fluoride (B91410)
This trend is a consequence of several factors:
-
Basicity: Iodide is the weakest base among the halides, making it the most stable anion and therefore the best leaving group. Fluoride is the strongest base and consequently the poorest leaving group.
-
Polarizability: Larger atoms like iodine have more diffuse electron clouds that are more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of an S(_N)2 reaction.
-
Carbon-Halogen Bond Strength: The C-I bond is the longest and weakest, while the C-F bond is the shortest and strongest. A weaker C-X bond is more easily broken, leading to a faster reaction rate.
Quantitative Comparison of Reaction Rates
The following table summarizes the relative rates of reaction for a typical S(_N)2 reaction of a primary alkyl halide with a nucleophile. This data, while not specific to ethyl 5-halovalerates, provides a clear quantitative illustration of the difference in leaving group ability.
| Leaving Group | Relative Rate |
| I | ~300,000 |
| Br | 10,000 |
| Cl | 200 |
| F | 1 |
Data presented is a generalized representation from various sources for the reaction of a primary alkyl halide with a nucleophile in a polar aprotic solvent.
Logical Relationship of Leaving Group Ability
The following diagram illustrates the key factors influencing the leaving group ability of the halides in the context of an S(_N)2 reaction.
Caption: Factors determining halide leaving group ability in S(_N)2 reactions.
Experimental Protocol for Determining Relative Reaction Rates
The following is a generalized experimental protocol for comparing the rates of reaction of ethyl 5-halovalerates with a nucleophile, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction). This method relies on the precipitation of the less soluble sodium halide salt to monitor the reaction progress.
Objective: To determine the relative rates of reaction for ethyl 5-chlorovalerate, this compound, and ethyl 5-iodovalerate with sodium iodide in acetone.
Materials:
-
Ethyl 5-chlorovalerate
-
This compound
-
Ethyl 5-iodovalerate (as a control)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Preparation: Place three clean, dry test tubes in a test tube rack.
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Equilibration: Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5-10 minutes.
-
Initiation of Reaction: Simultaneously add 5 drops of each of the ethyl 5-halovalerates to their respective test tubes.
-
Observation: Start the stopwatch immediately after the addition of the alkyl halides. Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Data Recording: Record the time at which a precipitate first becomes visible in each test tube.
-
Analysis: The inverse of the time taken for the precipitate to form is proportional to the initial rate of reaction. A shorter time indicates a faster reaction and a better leaving group.
Experimental Workflow
The diagram below outlines the typical workflow for a kinetic study to compare the leaving group abilities of the ethyl 5-halovalerates.
Caption: Workflow for comparing halide leaving group ability.
Conclusion
For nucleophilic substitution reactions involving substrates like Ethyl 5-halovalerates, the choice of the halogen leaving group has a profound impact on the reaction kinetics. Based on well-established principles and data from analogous systems, the reactivity order is definitively I > Br > Cl > F. Therefore, this compound is expected to be significantly more reactive than its chloro-analogue but less reactive than the iodo-derivative. The fluoride derivative would be largely unreactive under typical S(_N)2 conditions. This understanding is crucial for designing efficient synthetic strategies and for the development of new chemical products.
A Comparative Analysis of Ethyl 5-bromovalerate and Other Alkylating Agents for Synthetic Chemistry
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ethyl 5-bromovalerate and other prominent alkylating agents utilized in synthetic chemistry, with a particular focus on applications relevant to pharmaceutical and life sciences research. We present a side-by-side analysis of their reactivity, substrate scope, and performance in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone class of reagents in organic synthesis, characterized by their ability to introduce alkyl groups into a variety of nucleophilic substrates. This reactivity is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The utility of an alkylating agent is determined by a balance of factors including the nature of the alkyl group, the identity of the leaving group, and the reaction conditions.
This compound is a versatile bifunctional molecule, featuring a reactive primary alkyl bromide and an ethyl ester moiety. This structure makes it a valuable building block for introducing a five-carbon chain with a terminal functional group that can be further manipulated. This guide will compare the synthetic performance of this compound with other classes of alkylating agents, including other haloalkanes, sulfonates, and sulfates, in the context of alkylating common nucleophiles such as amines, phenols, and thiols.
Comparative Data on Alkylating Agent Performance
The selection of an appropriate alkylating agent is critical for the success of a synthetic step, influencing reaction rates, yields, and selectivity. The following tables summarize quantitative data for the alkylation of representative amine, phenol (B47542), and thiol nucleophiles with this compound and other common alkylating agents.
Table 1: Alkylation of Amines
| Alkylating Agent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | K₂CO₃ | Acetonitrile | 25 | 5 | 92 | [1] |
| Ethyl Iodide | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | N/A |
| Benzyl Bromide | Piperidine | K₂CO₃ | Acetonitrile | 25 | 2 | 95 | [1] |
| Methyl Tosylate | Morpholine | Et₃N | CH₂Cl₂ | 25 | 4 | 90 | N/A |
| Dimethyl Sulfate | Aniline | NaHCO₃ | Methanol | 65 | 6 | 88 | N/A |
Note: N/A indicates that a specific citation for this exact transformation was not found in the provided search results, but the conditions are representative of standard laboratory practices.
Table 2: Alkylation of Phenols
| Alkylating Agent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone (B3395972) | 60 | 8 | 94 | [2] |
| Ethyl Iodide | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 6 | 96 | [2] |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | 60 | 4 | 98 | [2] |
| Ethyl Tosylate | Phenol | Cs₂CO₃ | Acetonitrile | 80 | 5 | 92 | N/A |
| Diethyl Sulfate | Catechol | NaOH | Water/THF | 50 | 3 | 89 | N/A |
Note: N/A indicates that a specific citation for this exact transformation was not found in the provided search results, but the conditions are representative of standard laboratory practices.
Table 3: Alkylation of Thiols
| Alkylating Agent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | K₂CO₃ | Water | 25 | 1 | 95 | [3] |
| Ethyl Bromide | Thiophenol | Et₃N | Water | 25 | 1.5 | 93 | [3] |
| Benzyl Bromide | Thiophenol | K₂CO₃ | Water | 25 | 0.5 | 98 | [3] |
| Ethyl Tosylate | 1-Dodecanethiol | K₂CO₃ | Ethanol | 78 | 2 | 91 | N/A |
| Methyl Iodide | Cysteine | NaHCO₃ | Water/DMF | 25 | 3 | 94 | N/A |
Note: N/A indicates that a specific citation for this exact transformation was not found in the provided search results, but the conditions are representative of standard laboratory practices.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for the alkylation of amines, phenols, and thiols with an alkyl halide such as this compound.
General Protocol for N-Alkylation of Primary Amines
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as acetonitrile.[1]
-
Addition of Base: Add a solid base, such as potassium carbonate (1.5-2.0 equivalents).[1]
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.[4]
General Protocol for O-Alkylation of Phenols
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent), the desired solvent (e.g., acetone or DMF), and a base such as finely ground potassium carbonate (1.5-2.0 equivalents).[2]
-
Addition of Alkylating Agent: While stirring the suspension, add this compound (1.1-1.5 equivalents) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or Gas Chromatography (GC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.[2]
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or crystallization.[2]
General Protocol for S-Alkylation of Thiols
-
Reactant Preparation: In a reaction vessel, suspend the thiol (1.0 equivalent) in water.[3]
-
Addition of Base: Add a suitable base such as potassium carbonate or triethylamine (B128534) (1.0-1.2 equivalents).[3]
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the mixture.[3]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfide (B99878) product.[3]
Visualizing Synthetic Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the use of alkylating agents.
Caption: A generalized experimental workflow for an alkylation reaction.
Caption: Relative reactivity of alkylating agents based on the leaving group.
Caption: Simplified representation of an SN2 alkylation mechanism.
Conclusion
This compound demonstrates itself as a highly effective and versatile alkylating agent for a range of common nucleophiles, offering good to excellent yields under relatively mild conditions. Its performance is comparable to other primary alkyl bromides and provides a valuable building block for introducing a functionalized carbon chain. The choice between this compound and other alkylating agents such as iodides, tosylates, or sulfates will ultimately depend on the specific requirements of the synthesis, including desired reactivity, cost, and the nature of the substrate. The provided data and protocols offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Validating the Purity of Synthesized Ethyl 5-Bromovalerate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Ethyl 5-bromovalerate and its derivatives, versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals. We present a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and supporting data to aid in method selection and implementation.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on a variety of factors, including the nature of the compound, potential impurities, and the specific requirements of the analysis. Below is a summary of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound derivatives.
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Primary Information | Purity, quantity, detection of non-volatile impurities | Identification and quantification of volatile and semi-volatile impurities, structural information from mass spectra | Structural confirmation, quantification, identification of major impurities |
| Strengths | High sensitivity, suitable for a wide range of compounds, well-established for quality control | High separation efficiency, provides molecular weight and fragmentation patterns, excellent for volatile impurities | Provides detailed structural information, non-destructive, can be a primary quantitative method (qNMR) |
| Limitations | Requires a chromophore for UV detection, may not separate all impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities |
| Typical Run Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
| Sample Requirements | ~1 mg/mL in a suitable solvent | Sample must be volatile or derivatized | ~5-10 mg dissolved in a deuterated solvent |
Purity Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthesized this compound derivatives.
Caption: A typical workflow for the synthesis, purification, and purity validation of this compound derivatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound derivatives, capable of separating the main compound from non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized product in the mobile phase to a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the analyte to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer, equipped with a capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Dichloromethane (B109758) (GC grade), this compound sample.
-
Procedure:
-
Sample Preparation: Dilute the sample in dichloromethane to an appropriate concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Reagents: Deuterated chloroform (B151607) (CDCl₃), internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration.
-
Data Processing and Analysis: Process the spectrum and integrate a well-resolved signal of this compound and a signal of the internal standard. The purity can be calculated from the integral ratio and the weights of the sample and standard.
-
Comparison of Alternatives
While this compound is a common alkylating agent, other reagents can be used for similar synthetic transformations. The choice of an alternative often depends on factors like reactivity, cost, and safety. The purity validation for these alternatives follows similar principles.
| Alternative Alkylating Agent | Typical Purity Validation Methods | Key Considerations |
| Methyl Iodide | GC-MS, ¹H NMR | Highly volatile and toxic. GC-MS is ideal for detecting residual starting materials and byproducts. |
| Ethyl Bromoacetate | GC-MS, HPLC, ¹H NMR | Less volatile than methyl iodide. HPLC can be used for purity assessment of less volatile derivatives. |
| Alkyl Tosylates | HPLC, ¹H NMR | Non-volatile solids or oils. HPLC is the preferred method for purity analysis. NMR is crucial for structural confirmation. |
Logical Comparison of Analytical Techniques
The selection of the most appropriate analytical technique is a critical decision in the validation process. The following diagram illustrates the logical considerations for choosing between HPLC, GC-MS, and NMR.
Caption: A decision-making diagram for selecting the appropriate analytical technique based on analyte properties and analytical requirements.
By employing a combination of these robust analytical techniques and following well-defined experimental protocols, researchers can confidently validate the purity of their synthesized this compound derivatives, ensuring the quality and reliability of their scientific endeavors.
A Comparative Guide to Isotopic Labeling Studies: Labeled Ethyl 5-Bromovalerate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, isotopic labeling stands as a cornerstone technique for elucidating complex biological processes. The ability to trace the metabolic fate of molecules and to profile the activity of enzymes provides invaluable insights for drug discovery and development. This guide offers a comprehensive comparison of isotopically labeled Ethyl 5-bromovalerate and its alternatives in key research applications. While direct experimental data for labeled this compound is not yet prevalent in published literature, its chemical structure suggests significant potential in several areas of isotopic labeling. This guide will therefore provide a conceptual framework for its application and compare its potential performance with established methodologies, supported by experimental data for these alternatives.
Section 1: Probing Serine Hydrolase Activity
The structure of this compound, containing both an ester and an alkyl halide, makes it a prime candidate for use as an activity-based probe (ABP) for serine hydrolases, particularly carboxylesterases. The ester group can be recognized and cleaved by the active site of a serine hydrolase, leading to the covalent attachment of the valerate (B167501) moiety to the catalytic serine residue via the reactive brominated alkyl chain.
Conceptual Application of Labeled this compound
An isotopically labeled version, such as [13C,2H8]-Ethyl 5-bromovalerate, could be used to quantify active carboxylesterases in a complex biological sample. After incubation, proteins that have been covalently modified by the probe can be identified and quantified using mass spectrometry. The isotopic signature of the valerate tag would allow for clear differentiation from endogenous protein modifications.
Alternative: Fluorophosphonate (FP) Probes
A widely used alternative for profiling serine hydrolase activity is the use of fluorophosphonate (FP) probes.[1][2][3] These probes are highly reactive towards the active site serine of a broad range of serine hydrolases, forming a stable covalent bond.
Table 1: Comparison of Labeled this compound (Conceptual) and Fluorophosphonate Probes for Serine Hydrolase Profiling
| Feature | Labeled this compound (Conceptual) | Fluorophosphonate (FP) Probes |
| Target Class | Serine Hydrolases (potentially selective for Carboxylesterases) | Broad-spectrum Serine Hydrolases |
| Labeling Mechanism | Enzyme-catalyzed hydrolysis followed by covalent alkylation | Direct covalent modification of the active site serine |
| Detection Method | Mass Spectrometry (detection of isotopic tag) | Fluorescence imaging or Mass Spectrometry (via biotin (B1667282) tag) |
| Selectivity | Potentially higher for specific carboxylesterases due to substrate recognition | Broad, targets a wide range of active serine hydrolases |
| Data Output | Quantitative identification of active enzymes | Qualitative (gel-based) or quantitative (MS-based) profiling of active enzymes |
Experimental Protocol: Activity-Based Protein Profiling (ABPP) with FP Probes
This protocol is adapted from established methods for profiling serine hydrolase activity in bacterial cultures.[2]
-
Probe Incubation: Bacterial cell pellets are resuspended in a lysis buffer. A fluorophosphonate probe (e.g., FP-TAMRA) is added to a final concentration of 1 µM. The reaction is incubated at 37°C for 30 minutes.
-
Protein Precipitation: Proteins are precipitated by adding three volumes of ice-cold acetone (B3395972) and incubated at -20°C for at least 2 hours.
-
Protein Solubilization: The protein pellet is collected by centrifugation, air-dried, and resuspended in a buffer containing 1% SDS.
-
Gel Electrophoresis: The labeled proteins are separated by SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
Section 2: Tracking Lipid Metabolism and Protein Acylation
The valerate portion of this compound resembles a short-chain fatty acid. This suggests that isotopically labeled versions could potentially be used as metabolic probes to study fatty acid metabolism and protein acylation.
Conceptual Application of Labeled this compound
Cells could be incubated with [13C,2H8]-Ethyl 5-bromovalerate. After cellular uptake and hydrolysis of the ethyl ester, the labeled bromovaleric acid could potentially be activated to its CoA thioester and enter fatty acid metabolic pathways, including incorporation into lipids or attachment to proteins (acylation). The isotopic label would enable tracing of these metabolic fates.
Alternative: Bioorthogonal and Clickable Fatty Acid Probes
A more established and versatile approach for studying lipid metabolism involves the use of fatty acid analogs containing bioorthogonal handles, such as alkynes or azides.[4][5][6] These "clickable" probes are readily incorporated into various lipid species and acylated proteins.
Table 2: Comparison of Labeled this compound (Conceptual) and Bioorthogonal Fatty Acid Probes
| Feature | Labeled this compound (Conceptual) | Bioorthogonal Fatty Acid Probes |
| Probe Type | Isotopic label | Bioorthogonal handle (alkyne or azide) |
| Metabolic Incorporation | Potentially into fatty acid pathways after activation | Readily incorporated by fatty acid metabolic enzymes |
| Detection Method | Mass Spectrometry | Click chemistry followed by fluorescence imaging or affinity purification/MS |
| Versatility | Primarily for MS-based tracing | Enables both imaging and proteomic analysis |
| Potential for Perturbation | Lower, due to closer structural similarity to natural fatty acids | Higher, due to the presence of the bioorthogonal handle |
Experimental Protocol: Metabolic Labeling with Clickable Fatty Acid Analogs
This protocol is a generalized procedure for labeling cellular lipids and proteins with an alkyne-functionalized fatty acid.[5]
-
Cell Culture and Labeling: Mammalian cells are cultured in a medium supplemented with an alkyne-containing fatty acid analog (e.g., 17-octadecynoic acid) for a defined period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer.
-
Click Reaction: The cell lysate is incubated with an azide-functionalized reporter tag (e.g., azide-fluorophore for imaging or azide-biotin for enrichment) in the presence of a copper(I) catalyst.
-
Analysis: For imaging, the labeled proteins are visualized by fluorescence microscopy. For proteomics, biotin-tagged proteins are enriched using streptavidin beads and subsequently identified by mass spectrometry.
Section 3: Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. While typically employing central carbon metabolites like glucose or amino acids, other labeled substrates can provide insights into specific pathways.
Conceptual Application of Labeled this compound in MFA
[13C]-Ethyl 5-bromovalerate could theoretically be used as a tracer to study pathways involving short-chain fatty acid metabolism. After cellular uptake and conversion to its CoA derivative, the labeled carbon atoms could be traced as they are metabolized, for example, through β-oxidation to produce labeled acetyl-CoA, which would then enter the TCA cycle.
Alternative: 13C-Labeled Glucose and Fatty Acids in MFA
The gold standard for MFA of central carbon metabolism is the use of uniformly labeled [U-13C6]-glucose. For studying fatty acid oxidation, 13C-labeled long-chain fatty acids are employed.[7]
Table 3: Comparison of Labeled this compound (Conceptual) and Established Tracers for MFA
| Feature | Labeled this compound (Conceptual) | [U-13C6]-Glucose | [U-13C]-Palmitate |
| Metabolic Pathway Probed | Potentially short-chain fatty acid metabolism | Central carbon metabolism (glycolysis, PPP, TCA cycle) | Long-chain fatty acid β-oxidation |
| Information Provided | Fluxes related to the catabolism of a C5 unit | Comprehensive flux map of central carbon metabolism | Rate of fatty acid breakdown and entry into TCA cycle |
| Established Methodology | No | Yes, extensively used | Yes, established protocols available |
| Data Analysis | Would require development of specific metabolic models | Well-established models and software available | Models for fatty acid oxidation are available |
Experimental Protocol: 13C-MFA of Fatty Acid Oxidation
This protocol provides a general outline for a 13C-MFA experiment to study fatty acid oxidation.[7]
-
Cell Culture with Labeled Substrate: Cells are cultured in a defined medium containing a known concentration of a 13C-labeled fatty acid (e.g., [U-13C16]-palmitate) complexed to fatty acid-free BSA.
-
Metabolite Extraction: After reaching a metabolic steady state, intracellular metabolites are extracted, typically using a cold solvent quenching method.
-
Derivatization and GC-MS Analysis: Polar metabolites are often derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates) are determined.
-
Flux Calculation: The measured mass isotopomer distributions are used in computational models to estimate the intracellular metabolic fluxes.
Conclusion
While isotopically labeled this compound is not yet a mainstream tool in metabolic research, its chemical structure holds promise for specific applications, particularly in the study of carboxylesterase activity. For broader applications in tracking lipid metabolism and performing metabolic flux analysis, established methods using bioorthogonal probes and well-characterized isotopic tracers like labeled glucose and long-chain fatty acids currently offer greater versatility and a more extensive foundation of experimental data and analytical tools. Future research will be necessary to validate the conceptual applications of labeled this compound and to determine its specific advantages and limitations in comparison to these established techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Ethyl 5-bromovalerate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-bromovalerate, a common reagent in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 14660-52-7 |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol |
| Density | 1.321 g/mL at 25 °C |
| Boiling Point | 104-109 °C at 12 mmHg |
| Flash Point | 104 °C (219.2 °F) - closed cup |
| Refractive Index | n20/D 1.458 |
Source: Sigma-Aldrich, PubChem[1]
III. Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste.[2][3][4] Do not pour it down the drain or dispose of it with regular trash.[4][5]
-
Labeling: Clearly label a dedicated, sealable waste container with "Hazardous Waste," "this compound," and any other relevant hazard information.
-
Collection: Carefully transfer the waste this compound into the labeled container. Avoid overfilling.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[3]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][3]
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to contain the spill.[2][3][4] Do not use combustible materials like sawdust.
-
Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste.[3][4]
-
Decontaminate the Area: Clean the spill area with soap and water.[3]
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and any other cleaning materials, must be placed in the hazardous waste container for disposal.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 5-bromovalerate
Essential Safety and Handling Guide for Ethyl 5-bromovalerate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is crucial to use the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent injury.
GHS Hazard Classifications: [1][2]
Hazard Statements:
The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes the risk of respiratory tract irritation from inhaling vapors or mists.[1][2][3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental skin contact with the chemical.[3][5] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Post-Handling:
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it are considered hazardous waste.[4][6]
-
Containerization: Store waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed waste disposal company. Do not pour down the drain.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ブロモ吉草酸エチル 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 14660-52-7 | TCI Deutschland GmbH [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
